molecular formula C7H2F3NO4 B056146 2,4,5-Trifluoro-3-nitrobenzoic acid CAS No. 115549-15-0

2,4,5-Trifluoro-3-nitrobenzoic acid

Cat. No.: B056146
CAS No.: 115549-15-0
M. Wt: 221.09 g/mol
InChI Key: ZFJAWLRXFKLNKV-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-3-nitrobenzoic acid (CAS 115549-15-0) is a high-value, multifunctional aromatic building block extensively used in organic synthesis and pharmaceutical research. This compound integrates a benzoic acid core with a strategically positioned nitro group and three fluorine atoms, creating a highly versatile intermediate for constructing complex molecules. Its molecular formula is C₇H₂F₃NO₄, with a molecular weight of 221.09 g/mol. Key Research Applications: Pharmaceutical Intermediate: Serves as a critical precursor in the synthesis of active pharmaceutical ingredients (APIs) and various heterocyclic compounds. Its derivatives are valuable for developing antibacterial and antiviral agents. Benzimidazole Synthesis: Functions as a key starting material for preparing benzimidazole derivatives, which are prominent scaffolds in medicinal chemistry. Structure-Activity Relationship (SAR) Studies: The strong electron-withdrawing nature of both the nitro and trifluoro substituents makes this compound an excellent model for studying electronic effects on aromatic substitution reactivity and reaction kinetics. Intermediate for Further Functionalization: The molecule's reactive sites allow for sequential modifications. The carboxylic acid can be converted to acyl chlorides or esters, the nitro group can be reduced to an amine to create diamino intermediates, and the fluorine atoms can be selectively displaced by various nucleophiles like ammonia to create aminobenzoic acid derivatives. Handling & Safety: This product is classified as For Research Use Only and is strictly intended for laboratory research and further manufacturing into non-human-use products. It is not for diagnostic or therapeutic use, nor for personal medical application. Researchers should refer to the Safety Data Sheet (SDS) for detailed handling instructions. Store sealed in a dry environment at 2-8°C.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-trifluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3NO4/c8-3-1-2(7(12)13)4(9)6(5(3)10)11(14)15/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJAWLRXFKLNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626882
Record name 2,4,5-Trifluoro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115549-15-0
Record name 2,4,5-Trifluoro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis pathway for 2,4,5-Trifluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis of 2,4,5-Trifluoro-3-nitrobenzoic acid is presented for researchers, scientists, and drug development professionals. This document outlines a plausible synthetic pathway, including detailed experimental protocols and data presentation, based on established chemical literature for analogous compounds.

Overview of the Synthetic Pathway

The synthesis of this compound can be strategically approached in two key stages. The first stage involves the synthesis of the precursor, 2,4,5-Trifluorobenzoic acid, from tetrachlorophthalic anhydride. The subsequent stage is the regioselective nitration of the trifluorinated benzoic acid to yield the final product.

synthesis_overview start Tetrachlorophthalic Anhydride precursor 2,4,5-Trifluorobenzoic Acid start->precursor Multi-step Synthesis (Hydrolysis, Fluorination, Decarboxylation) final_product 2,4,5-Trifluoro-3-nitrobenzoic Acid precursor->final_product Nitration

Caption: Overall synthetic strategy for this compound.

Stage 1: Synthesis of 2,4,5-Trifluorobenzoic Acid

This synthesis is adapted from a known multi-step procedure starting from tetrachlorophthalic anhydride. The process involves hydrolysis, amidation, fluorination, hydrolysis of the amide, and finally decarboxylation.[1]

Experimental Protocol

Step 1: Synthesis of 3,4,6-Trichlorophthalic Acid

  • To a solution of 750 mL of 10% sodium hydroxide, add 75 g (0.262 mol) of tetrachlorophthalic anhydride and 102.18 g (1.572 mol) of zinc powder.

  • Heat the reaction mixture to 60°C and stir for 4 hours.

  • Cool the mixture to room temperature and filter.

  • Wash the filtrate with sodium hydroxide and distilled water (2 x 100 mL).

  • To the filter residue, add 100 mL of ethyl acetate and then add hydrochloric acid until the residue dissolves.

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to yield 3,4,6-trichlorophthalic acid.

Step 2: Synthesis of 3,4,6-Trichloro-N-methylphthaldiamide

  • To 50 g of 3,4,6-trichlorophthalic acid, add 400 mL of acetic acid and 14.9 g of 40% aqueous aminomethane solution.

  • Heat the mixture to 65°C and stir for 6 hours.

  • Cool the mixture to room temperature and filter.

  • Wash the filter residue with ice water (5 x 100 mL) and dry in vacuo to obtain 3,4,6-trichloro-N-methylphthaldiamide.

Step 3: Synthesis of 3,4,6-Trifluoro-N-methylphthaldiamide

  • To 20 g of 3,4,6-trichloro-N-methylphthaldiamide, add 100 mL of sulfolane and 50 mL of toluene.

  • Heat the mixture to facilitate the dissolution of the solid.

  • Add potassium fluoride and continue heating and stirring.

  • Monitor the reaction by HPLC until completion.

  • After completion, cool the mixture and isolate the product.

Step 4: Synthesis of 3,4,6-Trifluorophthalic Acid

  • Hydrolyze the 3,4,6-trifluoro-N-methylphthaldiamide from the previous step using a suitable aqueous acid or base.

  • Isolate the resulting 3,4,6-trifluorophthalic acid by filtration and washing.

Step 5: Synthesis of 2,4,5-Trifluorobenzoic Acid

  • Heat the 3,4,6-trifluorophthalic acid in a suitable high-boiling solvent to induce decarboxylation.

  • Monitor the reaction for the cessation of gas evolution.

  • Cool the reaction mixture and purify the resulting 2,4,5-trifluorobenzoic acid by recrystallization.

Data Presentation
StepStarting MaterialKey ReagentsTemperature (°C)Time (h)ProductYield (%)
1Tetrachlorophthalic anhydrideNaOH, Zn6043,4,6-Trichlorophthalic Acid85.2
23,4,6-Trichlorophthalic AcidCH₃NH₂, Acetic Acid6563,4,6-Trichloro-N-methylphthaldiamide99.5
33,4,6-Trichloro-N-methylphthaldiamideKF, SulfolaneElevatedVaries3,4,6-Trifluoro-N-methylphthaldiamide-
43,4,6-Trifluoro-N-methylphthaldiamideAcid/BaseElevatedVaries3,4,6-Trifluorophthalic Acid-
53,4,6-Trifluorophthalic AcidHeatHighVaries2,4,5-Trifluorobenzoic Acid-

Note: Yields for steps 3-5 are not explicitly provided in the source and will depend on the specific reaction conditions and purification methods used.

stage1_workflow cluster_0 Stage 1: Synthesis of 2,4,5-Trifluorobenzoic Acid A Tetrachlorophthalic Anhydride B 3,4,6-Trichlorophthalic Acid A->B Hydrolysis C 3,4,6-Trichloro-N- methylphthaldiamide B->C Amidation D 3,4,6-Trifluoro-N- methylphthaldiamide C->D Fluorination E 3,4,6-Trifluorophthalic Acid D->E Hydrolysis F 2,4,5-Trifluorobenzoic Acid E->F Decarboxylation

Caption: Workflow for the synthesis of 2,4,5-Trifluorobenzoic acid.

Stage 2: Nitration of 2,4,5-Trifluorobenzoic Acid

The following is a proposed experimental protocol for the nitration of 2,4,5-Trifluorobenzoic acid, based on standard nitration procedures for deactivated aromatic compounds.[2][3][4]

Proposed Experimental Protocol
  • In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice-salt bath.

  • Slowly add 2,4,5-Trifluorobenzoic acid to the cooled sulfuric acid with stirring until fully dissolved. Maintain the temperature below 10°C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2,4,5-Trifluorobenzoic acid in sulfuric acid. The temperature of the reaction mixture should be carefully maintained between 0°C and 10°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified period to ensure the completion of the reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, pour the reaction mixture slowly over crushed ice with stirring.

  • The precipitated solid product, this compound, is then collected by vacuum filtration.

  • Wash the crude product with cold water to remove any residual acid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

Data Presentation (Hypothetical)
ReactantReagentMolar Ratio (Reactant:Reagent)Temperature (°C)Time (h)ProductExpected Yield (%)
2,4,5-Trifluorobenzoic AcidConc. HNO₃ / Conc. H₂SO₄1 : 1.20 - 102 - 4This compound70 - 85

Note: The yield is an estimate based on nitration reactions of similar substrates and would need to be determined experimentally.

stage2_workflow cluster_1 Stage 2: Nitration G 2,4,5-Trifluorobenzoic Acid H Dissolution in Conc. H₂SO₄ at 0-5°C G->H I Dropwise addition of Nitrating Mixture (HNO₃/H₂SO₄) at 0-10°C H->I J Reaction at controlled temperature I->J K Quenching on ice J->K L Filtration and Washing K->L M Recrystallization L->M N 2,4,5-Trifluoro-3-nitrobenzoic Acid M->N

Caption: Proposed workflow for the nitration of 2,4,5-Trifluorobenzoic acid.

Safety Considerations

  • The reactions described involve the use of strong acids (sulfuric acid, nitric acid) and should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of undesired byproducts.

  • Handle all chemicals with care and dispose of waste according to institutional safety guidelines.

References

1H NMR and 13C NMR spectra for 2,4,5-Trifluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

In-depth Technical Guide: 1H and 13C NMR Spectra for 2,4,5-Trifluoro-3-nitrobenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a thorough search of publicly available scientific databases and chemical literature, specific experimental or simulated 1H and 13C NMR spectral data for this compound could not be located. The following guide is therefore based on general principles of NMR spectroscopy and analysis of structurally related compounds. This report outlines the expected spectral characteristics and provides a general methodology for acquiring such data.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For drug discovery and development, NMR is crucial for structural elucidation, conformational analysis, and studying intermolecular interactions. This guide focuses on the theoretical 1H and 13C NMR spectral features of this compound, a highly substituted aromatic compound of interest in medicinal chemistry.

Predicted Spectral Analysis

Due to the absence of experimental data, a qualitative prediction of the 1H and 13C NMR spectra is presented based on the analysis of substituent effects on the benzene ring. The structure and numbering of this compound are shown below.

G Structure of this compound cluster_0 Aromatic Ring C1 C1-COOH C2 C2-F C3 C3-NO2 C4 C4-F C5 C5-F C6 C6-H

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Spectrum

The 1H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the carboxylic acid proton and the aromatic proton.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between δ 10-13 ppm. The exact chemical shift will be dependent on the solvent and concentration.

  • Aromatic Proton (H-6): There is a single proton on the aromatic ring at the C-6 position. This proton will be coupled to the adjacent fluorine atom at C-5 and the fluorine at C-4. The signal is expected to appear as a doublet of doublets (dd) or a more complex multiplet due to long-range couplings. The strong electron-withdrawing effects of the nitro and fluoro groups will shift this signal significantly downfield.

Predicted ¹³C NMR Spectrum

The 13C NMR spectrum will be more complex, with signals for each of the seven carbon atoms. The chemical shifts will be heavily influenced by the attached functional groups, and the signals for carbons bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF).

  • Carboxylic Carbon (-COOH): This signal is expected to appear in the range of δ 160-170 ppm.

  • Aromatic Carbons:

    • C-F Carbons (C-2, C-4, C-5): These carbons will exhibit large one-bond coupling constants with the attached fluorine atoms. Their chemical shifts will be in the range of approximately δ 140-160 ppm.

    • C-NO₂ Carbon (C-3): The carbon attached to the nitro group is expected to be in the range of δ 145-155 ppm.

    • C-COOH Carbon (C-1): The carbon bearing the carboxylic acid group will likely resonate between δ 120-130 ppm.

    • C-H Carbon (C-6): The carbon bonded to the single aromatic proton is expected to be the most upfield of the aromatic carbons, likely in the region of δ 110-120 ppm, and will show coupling to adjacent fluorine atoms.

Experimental Protocols

A general experimental protocol for acquiring high-quality 1H and 13C NMR spectra for a compound like this compound is provided below.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that can dissolve the analyte. Common choices for benzoic acid derivatives include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Chloroform (CDCl₃), or Deuterated Methanol (CD₃OD). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize them well and allows for the observation of the acidic proton.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

  • Sample Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide singlets for all carbons.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

The logical workflow for NMR data acquisition and analysis is depicted below.

G NMR Experimental and Analytical Workflow substance This compound dissolve Dissolve in Deuterated Solvent substance->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer Place in NMR Spectrometer nmr_tube->spectrometer acquire_h1 Acquire ¹H NMR Data spectrometer->acquire_h1 acquire_c13 Acquire ¹³C NMR Data spectrometer->acquire_c13 process_h1 Process ¹H FID acquire_h1->process_h1 process_c13 Process ¹³C FID acquire_c13->process_c13 analyze_h1 Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) process_h1->analyze_h1 analyze_c13 Analyze ¹³C Spectrum (Chemical Shift, Coupling) process_c13->analyze_c13 structure Structural Elucidation analyze_h1->structure analyze_c13->structure

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Data Presentation

Once experimental data is obtained, it should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Predicted valueBroad s-1H-COOH
Predicted valueddJHF, JHF1HH-6

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
Predicted value-COOH
Predicted valueC-2
Predicted valueC-4
Predicted valueC-5
Predicted valueC-3
Predicted valueC-1
Predicted valueC-6

Conclusion

While experimental 1H and 13C NMR data for this compound are not currently available in the public domain, this guide provides a framework for predicting, acquiring, and analyzing such spectra. The expected spectra are characterized by a single, downfield aromatic proton signal in the 1H NMR and seven distinct carbon signals in the 13C NMR, with significant C-F couplings. The provided experimental protocol offers a standardized approach for obtaining high-resolution NMR data, which is fundamental for the structural verification and further development of this and related compounds in a research and pharmaceutical setting. It is recommended that researchers working with this compound acquire experimental data to confirm its structure and provide a valuable reference for the scientific community.

An In-depth Technical Guide to Trifluoronitrobenzoic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical characteristics of trifluoronitrobenzoic acids, compounds of increasing interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support further research and application.

Physicochemical Properties

Trifluoronitrobenzoic acids are aromatic carboxylic acids characterized by a benzene ring substituted with three fluorine atoms, a nitro group, and a carboxylic acid group. The relative positions of these substituents give rise to numerous isomers, each with distinct physicochemical properties. The electron-withdrawing nature of both the fluorine atoms and the nitro group significantly influences the acidity, reactivity, and overall characteristics of these molecules.

Tabulated Physical and Chemical Data

The following tables summarize the available quantitative data for various trifluoronitrobenzoic acid isomers. Data for some isomers remains limited in publicly accessible literature, highlighting areas for future research.

Table 1: Physical Properties of Trifluoronitrobenzoic Acid Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2,3,4-Trifluoro-5-nitrobenzoic acid197520-71-1C₇H₂F₃NO₄221.09130-132[1]Light yellow to yellow powder or crystals
2,4,5-Trifluoro-3-nitrobenzoic acid115549-15-0C₇H₂F₃NO₄221.09Not availableNot available
2,4,6-Trifluoro-3-nitrobenzoic acid1803842-19-4C₇H₂F₃NO₄221.09Not availableNot available
3,4,5-Trifluoro-2-nitrobenzoic acidNot availableC₇H₂F₃NO₄221.09Not availableNot available

Table 2: Computed Physicochemical Properties of 2,3,4-Trifluoro-5-nitrobenzoic acid

PropertyValueSource
XLogP3-AA1.6PubChem[2]
Hydrogen Bond Donor Count1PubChem[2]
Hydrogen Bond Acceptor Count5PubChem[2]
Rotatable Bond Count1PubChem[2]
Exact Mass220.99359203 DaPubChem[2]
Topological Polar Surface Area (TPSA)83.1 ŲPubChem[2]

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and characterization of trifluoronitrobenzoic acids. The following sections provide cited experimental protocols.

Synthesis of Trifluoronitrobenzoic Acids

The primary method for synthesizing trifluoronitrobenzoic acids is through the nitration of the corresponding trifluorobenzoic acid precursor.

This protocol details the nitration of 2,3,4-trifluorobenzoic acid.

  • Materials:

    • 2,3,4-Trifluorobenzoic acid

    • Concentrated sulfuric acid (98%)

    • Concentrated nitric acid (65%)

    • Ice water

    • Hexane

    • Ethyl acetate

  • Procedure:

    • Dissolve 2,3,4-trifluorobenzoic acid (10 g, 56.8 mmol) in concentrated sulfuric acid (33.0 g).

    • Stir the mixture until the solid is completely dissolved.

    • Prepare a nitrating mixture of concentrated nitric acid (6.0 g) and concentrated sulfuric acid (6.3 g).

    • Slowly add the nitrating mixture dropwise to the solution of 2,3,4-trifluorobenzoic acid, maintaining the temperature between 90 to 95 °C. The addition should take approximately 3.5 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexane.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding ice water (50 g).

    • Separate the resulting precipitate by centrifugation and dry at 50 to 55 °C for 8 hours.

    • Purify the crude product by column chromatography using a mobile phase of 20% ethyl acetate in hexane.

    • Remove the solvent by distillation under reduced pressure to yield the final product.

The following diagram illustrates the general workflow for the synthesis and purification of 2,3,4-trifluoro-5-nitrobenzoic acid.

G Synthesis and Purification Workflow A Dissolve 2,3,4-Trifluorobenzoic Acid in Concentrated H2SO4 C Slowly Add Nitrating Mixture at 90-95 °C A->C B Prepare Nitrating Mixture (Conc. HNO3 + Conc. H2SO4) B->C D Monitor Reaction by TLC C->D E Quench with Ice Water D->E Upon Completion F Centrifugation and Drying E->F G Column Chromatography (20% EtOAc in Hexane) F->G H Solvent Removal under Vacuum G->H I 2,3,4-Trifluoro-5-nitrobenzoic Acid H->I

Synthesis and Purification Workflow
Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the trifluoronitrobenzoic acid isomer at different temperatures.

  • General Protocol for Recrystallization:

    • Select a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Dissolve the crude trifluoronitrobenzoic acid in a minimal amount of the hot solvent to form a saturated solution.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.

    • Further cool the solution in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the purified crystals.

The logical steps for selecting a recrystallization solvent are outlined in the diagram below.

G Solvent Selection for Recrystallization A Select a Potential Solvent B Test Solubility of Compound in Cold Solvent A->B C Is it soluble? B->C D Test Solubility of Compound in Hot Solvent C->D No G Solvent is Unsuitable (Select another solvent) C->G Yes E Is it soluble? D->E F Solvent is Suitable E->F Yes E->G No

Solvent Selection for Recrystallization
Analytical Characterization

Standard analytical techniques are employed to confirm the structure and purity of trifluoronitrobenzoic acids.

  • ¹H NMR: The proton NMR spectrum of a trifluoronitrobenzoic acid will show a signal for the carboxylic acid proton, typically a broad singlet at a downfield chemical shift (δ > 10 ppm). The aromatic proton will appear as a multiplet, with its chemical shift and coupling pattern determined by the positions of the fluorine and nitro substituents. For example, in 2-fluoro-5-nitrobenzoic acid, the aromatic protons appear as multiplets between δ 7.6 and 8.7 ppm in DMSO-d₆.[3]

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carboxylic carbon in the range of 165-185 ppm. The aromatic carbons will appear in the aromatic region, with their chemical shifts influenced by the attached fluorine and nitro groups. Carbons directly bonded to fluorine will exhibit C-F coupling.

The IR spectrum of a trifluoronitrobenzoic acid will exhibit characteristic absorption bands for the functional groups present:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band between 1710 and 1760 cm⁻¹. Conjugation with the aromatic ring can lower this frequency.

  • N-O asymmetric stretch (nitro group): A strong band between 1550 and 1475 cm⁻¹.[4]

  • N-O symmetric stretch (nitro group): A medium to strong band between 1360 and 1290 cm⁻¹.[4]

  • C-F stretch: Strong absorptions in the region of 1300-1000 cm⁻¹.

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of trifluoronitrobenzoic acids. The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (221.09 g/mol for C₇H₂F₃NO₄) would be expected.

Applications in Drug Development

The incorporation of fluorine atoms and nitro groups into benzoic acid scaffolds can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule. The high electronegativity of fluorine can enhance metabolic stability and binding affinity to biological targets. The nitro group can also participate in interactions with active sites and can be a precursor to an amino group, which is a common functional group in pharmaceuticals.

While specific signaling pathways directly modulated by trifluoronitrobenzoic acids are not extensively documented, these compounds are valuable as building blocks in the synthesis of more complex bioactive molecules. For instance, fluorinated and nitrated benzoic acids are used as intermediates in the development of enzyme inhibitors. The general mechanism of competitive enzyme inhibition, where a molecule competes with the substrate for the active site, is a common strategy in drug design.

The following diagram illustrates the concept of competitive enzyme inhibition, a potential application for derivatives of trifluoronitrobenzoic acids.

G Competitive Enzyme Inhibition cluster_0 Components cluster_1 Normal Reaction cluster_2 Inhibition Enzyme Enzyme ES Enzyme-Substrate Complex Enzyme->ES EI Enzyme-Inhibitor Complex (Inactive) Enzyme->EI Substrate Substrate Substrate->ES Inhibitor Inhibitor (e.g., Trifluoronitrobenzoic Acid Derivative) Inhibitor->EI Product Product ES->Product

Competitive Enzyme Inhibition

Conclusion

Trifluoronitrobenzoic acids represent a class of compounds with significant potential in various scientific fields, particularly in drug discovery and materials science. This guide has provided a summary of their known physical and chemical properties, detailed experimental protocols for their synthesis and analysis, and an overview of their potential applications. Further research into the properties and biological activities of a wider range of isomers is warranted to fully explore the potential of this versatile class of molecules.

References

Structure Elucidation of 2,4,5-Trifluoro-3-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of scientific literature and chemical databases has revealed no publicly available experimental data for the structure elucidation of 2,4,5-Trifluoro-3-nitrobenzoic acid (CAS Number: 115549-15-0). Therefore, this guide will provide a framework for its structural analysis based on established methodologies and data from analogous compounds. The experimental protocols and data presented herein are illustrative and not derived from the target molecule itself.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, as implied by its IUPAC name, consists of a benzene ring substituted with a carboxyl group at position 1, three fluorine atoms at positions 2, 4, and 5, and a nitro group at position 3. The precise confirmation of this substitution pattern and the overall molecular structure requires a combination of spectroscopic and analytical techniques. This guide outlines the typical workflow and expected data for such an analysis, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties (Predicted)

Due to the absence of experimental data, the physicochemical properties of this compound can be predicted using computational models. These predictions offer a preliminary understanding of the compound's characteristics.

PropertyPredicted Value
Molecular FormulaC₇H₂F₃NO₄
Molecular Weight221.09 g/mol
pKa~1.5 - 2.5
LogP~1.8
Melting PointNot available
Boiling PointNot available

Synthesis Pathway

A plausible synthetic route to this compound would involve the nitration of 2,4,5-trifluorobenzoic acid. This electrophilic aromatic substitution reaction would introduce a nitro group onto the benzene ring. The directing effects of the existing substituents (three fluorine atoms and a carboxylic acid group) would influence the position of nitration. The -COOH group is a meta-director, while fluorine is an ortho-, para-director. The interplay of these directing effects would need to be considered to optimize the synthesis of the desired isomer.

G General Synthesis Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2_4_5_Trifluorobenzoic_Acid 2,4,5-Trifluorobenzoic Acid Nitration Nitration (e.g., HNO₃/H₂SO₄) 2_4_5_Trifluorobenzoic_Acid->Nitration Reactant 2_4_5_Trifluoro_3_nitrobenzoic_Acid This compound Nitration->2_4_5_Trifluoro_3_nitrobenzoic_Acid Yields

Caption: A generalized synthetic workflow for this compound.

Structure Elucidation Workflow

The definitive identification of this compound would rely on a combination of spectroscopic techniques. Each technique provides unique pieces of information that, when combined, confirm the molecular structure.

G Structure Elucidation Workflow Synthesis_Purification Synthesis and Purification Mass_Spectrometry Mass Spectrometry (MS) Synthesis_Purification->Mass_Spectrometry Provides Molecular Weight Infrared_Spectroscopy Infrared (IR) Spectroscopy Synthesis_Purification->Infrared_Spectroscopy Identifies Functional Groups NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis_Purification->NMR_Spectroscopy Determines Connectivity Crystallography X-ray Crystallography (if suitable crystals form) Synthesis_Purification->Crystallography Provides 3D Structure Structure_Confirmation Structure Confirmation Mass_Spectrometry->Structure_Confirmation Infrared_Spectroscopy->Structure_Confirmation NMR_Spectroscopy->Structure_Confirmation Crystallography->Structure_Confirmation

Caption: A typical experimental workflow for structure elucidation.

Spectroscopic Data (Hypothetical)

While no experimental data exists for the target compound, we can predict the expected spectral features based on its proposed structure and data from isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework and the connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential.

Expected ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-13Singlet (broad)1H-COOH
~8.0-8.5Doublet of doublets1HAromatic C-H

Expected ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~160-170-COOH
~110-160 (with C-F coupling)Aromatic C-F and C-NO₂
~100-120 (with C-F coupling)Aromatic C-H

Expected ¹⁹F NMR Data:

Chemical Shift (ppm)MultiplicityAssignment
-110 to -150MultipletF at C-2
-130 to -160MultipletF at C-4
-140 to -170MultipletF at C-5
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data:

m/zInterpretation
221[M]⁺ (Molecular ion)
204[M-OH]⁺
175[M-NO₂]⁺
129[M-NO₂-COOH]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data:

Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (carboxylic acid)
1700-1725C=O stretch (carboxylic acid)
1520-1560 and 1340-1380N-O asymmetric and symmetric stretch (nitro group)
1000-1400C-F stretch

Experimental Protocols (General)

The following are generalized protocols for the spectroscopic techniques mentioned above. Specific parameters would need to be optimized for the actual compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Mass Spectrometry (MS): A dilute solution of the sample would be prepared in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS). Electron ionization (EI) or electrospray ionization (ESI) could be used.

Infrared (IR) Spectroscopy: A small amount of the solid sample would be analyzed using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. Alternatively, a KBr pellet of the sample could be prepared.

Conclusion

The structure elucidation of this compound, while not yet reported in the literature, can be confidently approached using a standard suite of analytical techniques. This guide provides a roadmap for researchers undertaking the synthesis and characterization of this and other novel chemical entities. The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy would provide the necessary evidence to unequivocally confirm its molecular structure. Should single crystals be obtained, X-ray crystallography would offer the ultimate proof of structure.

A Technical Guide to the Discovery and History of Fluorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into benzoic acid derivatives has been a pivotal strategy in medicinal chemistry and materials science. This guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with this important class of compounds.

Early Discoveries and Synthetic Milestones

The journey of fluorinated benzoic acid derivatives is intrinsically linked to the broader development of organofluorine chemistry. Early methods for introducing fluorine into aromatic rings were often harsh and low-yielding. A significant breakthrough was the Balz-Schiemann reaction , first reported by Günther Schiemann and Günther Balz in 1927. This reaction, involving the thermal decomposition of diazonium tetrafluoroborates, provided a reliable method for the synthesis of aryl fluorides from anilines, paving the way for the systematic investigation of fluorinated aromatic compounds, including benzoic acids.

Another key synthetic advancement was the use of halogen exchange (Halex) reactions , where a more reactive halogen, such as chlorine or bromine, is displaced by fluoride, often using potassium fluoride. These methods enabled the larger-scale production of fluorinated benzoic acids and their derivatives.

Key Fluorinated Benzoic Acid Derivatives in Drug Discovery

The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong C-F bonds—have been exploited to modulate the physicochemical and pharmacological properties of benzoic acid-based drugs. This has led to the development of several important therapeutic agents.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

A prominent application of fluorinated benzoic acid derivatives has been in the development of NSAIDs. The introduction of fluorine can enhance the anti-inflammatory and analgesic properties of these drugs.

  • Flufenamic Acid : One of the early examples of a fluorinated NSAID, flufenamic acid belongs to the fenamate class. Its synthesis and pharmacological properties were extensively studied in the mid-20th century.

  • Diflunisal : Introduced as a derivative of salicylic acid, diflunisal contains a 2,4-difluorophenyl group. It exhibits potent anti-inflammatory and analgesic effects with a longer half-life than aspirin.

COX-2 Inhibitors

The development of selective COX-2 inhibitors was a major advancement in NSAID therapy, aiming to reduce gastrointestinal side effects. Fluorinated benzoic acid derivatives have also played a role in this area.

Quantitative Data on Key Derivatives

The following table summarizes key quantitative data for representative fluorinated benzoic acid derivatives.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaApplication
2-Fluorobenzoic AcidC₇H₅FO₂140.11122-1253.27Synthetic Precursor
3-Fluorobenzoic AcidC₇H₅FO₂140.11123-1263.86Synthetic Precursor
4-Fluorobenzoic AcidC₇H₅FO₂140.11182-1854.14Synthetic Precursor
Flufenamic AcidC₁₄H₁₀F₃NO₂281.23132-1353.9NSAID
DiflunisalC₁₃H₈F₂O₃250.20210-212-NSAID

Experimental Protocols

General Synthesis of Monofluorobenzoic Acids via the Balz-Schiemann Reaction

This protocol describes a general procedure for the synthesis of fluorobenzoic acids from their corresponding aminobenzoic acids.

Step 1: Diazotization The starting aminobenzoic acid is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the temperature. The reaction mixture is stirred for a period to ensure complete formation of the diazonium tetrafluoroborate salt.

Step 2: Decomposition The resulting diazonium tetrafluoroborate salt is isolated by filtration and dried. The dry salt is then heated, leading to the thermal decomposition that releases nitrogen gas and boron trifluoride, yielding the desired fluorobenzoic acid.

Step 3: Purification The crude fluorobenzoic acid is purified by recrystallization from a suitable solvent, such as water or ethanol, to yield the final product.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Fluorinated NSAIDs

Fluorinated NSAIDs, like their non-fluorinated counterparts, primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation NSAIDs Fluorinated NSAIDs (e.g., Flufenamic Acid) NSAIDs->COX_Enzymes Inhibition

Caption: Inhibition of prostaglandin synthesis by fluorinated NSAIDs.

A General Workflow for the Discovery of Novel Fluorinated Benzoic Acid Derivatives

The discovery of new drug candidates based on the fluorinated benzoic acid scaffold typically follows a structured medicinal chemistry workflow.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase Target_ID Target Identification and Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo studies) Lead_Opt->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

Caption: A typical drug discovery workflow for novel therapeutics.

Reactivity profile of 2,4,5-Trifluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity Profile of 2,4,5-Trifluoro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The presence of multiple reactive sites—a carboxylic acid, a nitro group, and three fluorine atoms on an activated aromatic ring—endows it with a rich and tunable reactivity profile. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key chemical transformations of this compound. Detailed discussions on its propensity for nucleophilic aromatic substitution and nitro group reduction are presented, supported by representative experimental protocols and mechanistic diagrams.

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₂F₃NO₄[1]
Molecular Weight 221.09 g/mol [1]
CAS Number 115549-15-0[1]
Appearance Off-white to pale yellow solid (expected)
pKa < 3.86 (estimated)
Boiling Point Not available
Melting Point Not available
Solubility Expected to be soluble in polar organic solvents

Synthesis

The most probable synthetic route to this compound is through the electrophilic nitration of 2,4,5-trifluorobenzoic acid. The strong electron-withdrawing effects of the fluorine atoms and the carboxylic acid group deactivate the aromatic ring, necessitating harsh reaction conditions, typically a mixture of concentrated nitric acid and sulfuric acid.

G cluster_synthesis Synthesis of this compound start 2,4,5-Trifluorobenzoic Acid reagents HNO₃ / H₂SO₄ start->reagents product This compound reagents->product Nitration

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol: Nitration of a Fluorobenzoic Acid

The following protocol for the nitration of 2,3,4-trifluorobenzoic acid can be adapted for the synthesis of the title compound.[2]

  • Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Starting Material: Slowly add 2,4,5-trifluorobenzoic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 15 °C.

  • Reaction Progression: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity Profile

The reactivity of this compound is dominated by two key transformations: nucleophilic aromatic substitution (SNAr) at the fluorine-substituted positions and reduction of the nitro group. The carboxylic acid moiety also offers a handle for further derivatization.

Nucleophilic Aromatic Substitution (SNAr)

The aromatic ring of this compound is highly electron-deficient due to the cumulative electron-withdrawing effects of the three fluorine atoms and the nitro group. This makes the compound an excellent substrate for SNAr reactions.[3][4][5]

The regioselectivity of nucleophilic attack is primarily governed by the positions activated by the nitro group. The positions ortho and para to the nitro group are the most electrophilic. In this molecule, the fluorine atom at the C4 position is para to the nitro group, and the fluorine at the C2 position is ortho. Therefore, these two positions are the most likely sites for nucleophilic substitution.

G cluster_snar Nucleophilic Aromatic Substitution Pathway reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack (rate-determining) nucleophile Nu⁻ nucleophile->intermediate product Substituted Product intermediate->product Elimination leaving_group F⁻ intermediate->leaving_group

Caption: Generalized mechanism for SNAr on the title compound.

The following is a general procedure for the substitution of a fluorine atom with an amine on a related fluoronitrobenzoate.

  • Reaction Setup: Dissolve this compound in a suitable polar aprotic solvent such as DMF or NMP in a reaction flask.

  • Addition of Reagents: Add the desired amine (e.g., morpholine, piperidine) and a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to the solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and pour it into water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to a primary amine, yielding 3-amino-2,4,5-trifluorobenzoic acid. This transformation dramatically alters the electronic properties of the aromatic ring, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. Common reduction methods include catalytic hydrogenation and the use of dissolving metals in acidic media.[2][6]

G cluster_reduction Reduction of the Nitro Group start This compound reagents Reducing Agent (e.g., H₂/Pd-C, Fe/HCl) start->reagents product 3-Amino-2,4,5-trifluorobenzoic Acid reagents->product Reduction

Caption: General scheme for the reduction of the nitro group.

The following protocol describes the reduction of a nitro group using hydrogen gas and a palladium catalyst.[2]

  • Reaction Setup: To a solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel, add a catalytic amount of 10% palladium on carbon.

  • Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas (typically at a pressure of 1-4 atm).

  • Reaction Progression: Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amino-substituted product. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the following table summarizes the expected key spectroscopic features based on its structure and data from analogous compounds.

Spectroscopic TechniqueExpected Features
¹H NMR A singlet or a complex multiplet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the single aromatic proton. A broad singlet for the carboxylic acid proton (δ > 10 ppm).
¹³C NMR Signals for seven distinct carbon atoms. The carboxylic acid carbonyl carbon will be in the range of δ 160-170 ppm. The aromatic carbons will show complex splitting patterns due to C-F coupling.
¹⁹F NMR Three distinct signals for the three non-equivalent fluorine atoms, with characteristic coupling constants.
IR Spectroscopy Strong C=O stretching vibration for the carboxylic acid (1700-1730 cm⁻¹). Broad O-H stretch (2500-3300 cm⁻¹). Asymmetric and symmetric N-O stretching vibrations for the nitro group (approx. 1530 and 1350 cm⁻¹). C-F stretching vibrations (1100-1300 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 221.09.

Conclusion

This compound is a highly activated and functionalized molecule with a predictable and exploitable reactivity profile. Its susceptibility to nucleophilic aromatic substitution at the C2 and C4 positions, coupled with the facile reduction of the nitro group, makes it a valuable intermediate for the synthesis of complex molecular architectures. These reactions allow for the introduction of a wide range of substituents and the modulation of the electronic properties of the aromatic core. This versatility positions this compound as a key building block for the development of novel pharmaceuticals and advanced materials. Further exploration of its reactivity is warranted to fully unlock its synthetic potential.

References

An In-depth Technical Guide on the Solubility of 2,4,5-Trifluoro-3-nitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies for determining the solubility of 2,4,5-Trifluoro-3-nitrobenzoic acid in organic solvents. Despite a thorough search of available scientific literature and databases, specific quantitative solubility data for this compound in various organic solvents was not found. The focus of this guide is therefore on the experimental protocols that can be employed to generate such critical data in a laboratory setting.

Introduction

This compound is a substituted aromatic carboxylic acid, a class of compounds often utilized as building blocks in the synthesis of pharmaceuticals and other complex organic molecules. Understanding the solubility of this compound in different organic solvents is paramount for its application in drug discovery and development, including reaction chemistry, purification, formulation, and bioavailability studies. This guide details the standard experimental procedures for determining the solubility of organic compounds like this compound.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemistry. Several methods can be employed, with the choice often depending on the desired precision, the properties of the solute and solvent, and the available equipment. The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal saturation method.

Isothermal Saturation Method

The isothermal saturation method involves preparing a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in that solution. This method is considered the gold standard for generating accurate thermodynamic solubility data.[1][2][3]

Detailed Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume or mass of the selected organic solvent in a sealed vessel, such as a shaker flask or a stirred beaker. The use of an excess of the solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant, precisely controlled temperature for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary from a few hours to several days and should be determined experimentally by analyzing samples at different time points until the concentration of the dissolved solid remains constant.

  • Phase Separation: Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This is typically achieved by filtration or centrifugation. It is critical that this step is performed at the same temperature as the equilibration to prevent any change in solubility.

  • Concentration Analysis: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique. Common methods include:

    • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid residue is measured.

    • Spectrophotometry (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring the absorbance of the solution at a specific wavelength and using a pre-established calibration curve.

    • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for determining the concentration of the compound in the solution. A calibration curve with known concentrations of the compound is required.

    • Titration: For an acidic compound like this compound, the concentration of the saturated solution can be determined by titrating a known volume of the solution with a standardized solution of a base (e.g., sodium hydroxide) using a suitable indicator or a pH meter.[4][5][6]

The entire process should be repeated at different temperatures to understand the temperature dependence of the solubility.

Data Presentation

While specific quantitative data for this compound is unavailable, the results from the described experimental protocols would be presented in a tabular format for clear comparison. An example of how such data would be structured is provided below.

Table 1: Hypothetical Solubility Data of this compound in Various Organic Solvents at Different Temperatures.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol25Data to be determinedData to be determined
40Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
40Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
40Data to be determinedData to be determined
Ethyl Acetate25Data to be determinedData to be determined
40Data to be determinedData to be determined
Toluene25Data to be determinedData to be determined
40Data to be determinedData to be determined

Visualizations

The following diagram illustrates the general experimental workflow for determining the solubility of a solid compound in an organic solvent using the isothermal saturation method.

Solubility_Determination_Workflow cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Concentration Analysis A Add excess solid solute to a known volume of organic solvent in a sealed vessel. B Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium. A->B C Separate the undissolved solid from the saturated solution at the same temperature (e.g., filtration, centrifugation). B->C D Determine the concentration of the solute in the clear saturated solution using an analytical method (e.g., Gravimetry, HPLC, UV-Vis, Titration). C->D E Solubility Data Table D->E Record Solubility Data

Caption: Experimental workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide on 3-(Trifluoromethyl)-5-nitrobenzoic Acid (C₈H₄F₃NO₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)-5-nitrobenzoic acid, with the chemical formula C₈H₄F₃NO₄, is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a carboxylic acid group, a trifluoromethyl group, and a nitro group at positions 1, 3, and 5, respectively. The presence of the electron-withdrawing trifluoromethyl (-CF₃) and nitro (-NO₂) groups significantly influences the electronic properties and reactivity of the molecule. This compound serves as a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1][2] The unique combination of functional groups allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science.[1]

Molecular Structure and Properties

The molecular structure of 3-(Trifluoromethyl)-5-nitrobenzoic acid is fundamental to its chemical behavior.

Molecular Formula: C₈H₄F₃NO₄[3][4][5]

Molecular Weight: 235.12 g/mol [3][5]

Appearance: White to light yellow crystalline solid or powder.[3][5][6]

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Trifluoromethyl)-5-nitrobenzoic acid is presented in the table below. These properties are crucial for understanding its solubility, stability, and suitability for various chemical reactions.

PropertyValueReference
Melting Point128-139 °C[3][5]
Boiling Point (Predicted)309.9 ± 42.0 °C[5]
Density (Predicted)1.596 ± 0.06 g/cm³[5]
pKa (Predicted)3.05 ± 0.10[5]
SolubilitySoluble in some organic solvents like methanol and ethanol.[3]

Synthesis

The synthesis of 3-(Trifluoromethyl)-5-nitrobenzoic acid is typically achieved through the nitration of 3-(trifluoromethyl)benzoic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

Experimental Protocol: Nitration of 3-(Trifluoromethyl)benzoic acid

This protocol describes a common method for the synthesis of 3-(Trifluoromethyl)-5-nitrobenzoic acid.

Materials:

  • 3-(Trifluoromethyl)benzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

  • Water

  • Ethyl acetate

Procedure:

  • In a reaction vessel, dissolve 3-(trifluoromethyl)benzoic acid (e.g., 203.4 g) in concentrated sulfuric acid (e.g., 880 mL) and cool the mixture to 0 °C in an ice bath.[5][6]

  • Slowly add fuming nitric acid (e.g., 210 mL of 90% fuming nitric acid) to the solution over a period of 1 hour, ensuring the temperature is maintained at 0 °C.[5][6]

  • After the addition is complete, stir the reaction mixture at 35 °C for 3 hours.[5][6]

  • Carefully pour the reaction mixture onto ice (approximately 1 kg) to precipitate the product.[5][6]

  • Collect the precipitate by filtration and wash it with water (e.g., 500 mL).[5]

  • Dissolve the crude product in ethyl acetate (e.g., 500 mL) and wash the organic phase with water.[5]

  • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄).

  • Evaporate the solvent under reduced pressure to obtain 3-(Trifluoromethyl)-5-nitrobenzoic acid as a white powder.[5][6] A yield of approximately 92% can be expected.[5][6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product reactant1 3-(Trifluoromethyl)benzoic acid step1 Nitration @ 0-35°C reactant1->step1 reactant2 Fuming Nitric Acid reactant2->step1 reactant3 Conc. Sulfuric Acid reactant3->step1 step2 Precipitation on Ice step1->step2 step3 Filtration & Washing step2->step3 step4 Extraction with Ethyl Acetate step3->step4 step5 Drying & Evaporation step4->step5 product 3-(Trifluoromethyl)-5-nitrobenzoic acid step5->product

Caption: Synthesis workflow for 3-(Trifluoromethyl)-5-nitrobenzoic acid.

Biological Activity and Potential Applications

While specific signaling pathways for 3-(Trifluoromethyl)-5-nitrobenzoic acid are not extensively detailed in publicly available literature, its structural motifs are present in molecules with known biological activities. The trifluoromethyl group is known to enhance metabolic stability and membrane permeability of drug candidates. The nitrobenzoic acid scaffold is found in various compounds with diverse pharmacological effects.

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its reactivity allows for modifications at the carboxylic acid and nitro group positions, enabling the generation of a library of derivatives for screening and drug discovery.

Potential Logical Pathway for Drug Discovery

The following diagram illustrates a logical workflow for utilizing 3-(Trifluoromethyl)-5-nitrobenzoic acid in a drug discovery program.

Drug_Discovery_Pathway cluster_modification Chemical Modification start 3-(Trifluoromethyl)-5- nitrobenzoic acid mod1 Amide/Ester Formation (at -COOH) start->mod1 mod2 Reduction of Nitro Group (-NO2 to -NH2) start->mod2 library Compound Library Generation mod1->library mod3 Further Derivatization (at -NH2) mod2->mod3 mod3->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: A logical pathway for drug discovery using the target molecule.

Spectroscopic Data

Spectroscopic data is essential for the characterization and quality control of 3-(Trifluoromethyl)-5-nitrobenzoic acid.

Spectroscopic Data
¹H-NMR (300MHz, CDCl₃) δ 8.69 (1H, s), 8.74 (1H, s), 9.1 (1H, s)[5]
¹³C NMR (126 MHz, acetone) δ 164.52, 149.77, 134.72, 132.76 (q, J = 34.2 Hz), 132.37 (q, J = 3.6 Hz), 128.46, 125.20 (q, J = 3.8 Hz)[6]
IR Spectra Available through various databases.[7]

Safety and Handling

3-(Trifluoromethyl)-5-nitrobenzoic acid is an organic compound that should be handled with care in a laboratory setting.

  • Toxicity: It is considered to have some level of toxicity.[3]

  • Hazards: May cause skin and respiratory system irritation upon contact and inhalation.[3] It is harmful if swallowed.[6]

  • Protective Measures: Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container.[5]

Conclusion

3-(Trifluoromethyl)-5-nitrobenzoic acid is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Its well-defined synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of novel compounds with potential therapeutic applications. Further research into the biological activities of its derivatives is warranted to fully explore its potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,4,5-Trifluoro-3-nitrobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 2,4,5-trifluoro-3-nitrobenzoic acid and its related isomers as key starting materials. The described methods are foundational for the development of novel therapeutic agents, particularly in the realm of antimicrobials.

Synthesis of Fluoroquinolone Derivatives

Fluoroquinolones are a class of broad-spectrum antibiotics of significant clinical importance. The trifluoronitrobenzoic acid scaffold provides a versatile entry point for the synthesis of novel fluoroquinolone analogues with potential antimicrobial activity. The general scheme involves the construction of the quinolone core followed by nucleophilic substitution at the C-7 position.

Experimental Protocol: Synthesis of 7-Substituted-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Derivatives

This protocol outlines a two-step process starting from a suitable trifluoronitrobenzoic acid derivative to first synthesize a key quinolone intermediate, which is then further functionalized.

Step 1: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Synthon 3)

This procedure begins with 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (a related isomer).

  • Acid Chloride Formation: A mixture of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (40 mmol) and thionyl chloride (160 mmol) in dry benzene (120 mL) is refluxed at 75-80 °C for 3-4 hours under anhydrous conditions. The solvent and excess thionyl chloride are removed under reduced pressure to yield 2,4-dichloro-5-fluoro-3-nitrobenzoyl chloride.

  • Acrylate Formation: The resulting acid chloride is treated with ethyl 3-(N,N-dimethylamino)acrylate to produce ethyl-3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl) acrylate.

  • Cyclization and Hydrolysis: This intermediate is reacted with cyclopropylamine to give ethyl 3-(N-cyclopropylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl) acrylate. Subsequent heating with DMF and K₂CO₃ leads to the formation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Finally, hydrolysis with methanolic HCl yields the target synthon 3.

Step 2: Nucleophilic Substitution at C-7

  • A stirred mixture of 2-aminophthalic acid (9 mmol), synthon 3 (2.63 mmol), DMSO (20 mL), and pyridine (5 mL) is heated at 70 °C for 10 days under reflux conditions.

  • After cooling, the pH is adjusted with 3.5 N HCl.

  • The resulting precipitate is collected and dried to yield the final product.

Quantitative Data
CompoundStarting MaterialsSolventReaction TimeYield (%)Melting Point (°C)
C₁ Synthon a, 2-Aminoterphthalic acidDMSO, Pyridine10 days60264
C₂ Synthon a, 2-Aminophthalic acidDMSO, Pyridine10 days60260

Synthon a is a derivative of 7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1]

Experimental Workflow

G cluster_0 Step 1: Quinolone Core Synthesis cluster_1 Step 2: C-7 Functionalization 2,4-dichloro-5-fluoro-3-nitrobenzoic acid 2,4-dichloro-5-fluoro-3-nitrobenzoic acid Acid Chloride Formation Acid Chloride Formation 2,4-dichloro-5-fluoro-3-nitrobenzoic acid->Acid Chloride Formation SOCl₂, Benzene, Reflux Acrylate Formation Acrylate Formation Acid Chloride Formation->Acrylate Formation Ethyl 3-(N,N-dimethylamino)acrylate Cyclization Cyclization Acrylate Formation->Cyclization Cyclopropylamine Hydrolysis Hydrolysis Cyclization->Hydrolysis DMF, K₂CO₃, then HCl/MeOH Synthon 3 Synthon 3 Hydrolysis->Synthon 3 Nucleophilic Substitution Nucleophilic Substitution Synthon 3->Nucleophilic Substitution 2-Aminophthalic acid, DMSO, Pyridine, 70°C, 10 days Synthon 3->Nucleophilic Substitution Acidification Acidification Nucleophilic Substitution->Acidification 3.5 N HCl Final Product Final Product Acidification->Final Product

Caption: Synthesis of 7-substituted fluoroquinolones.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] Trifluoronitrobenzoic acids serve as valuable precursors for fluorinated benzimidazoles.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted Methyl 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylates

This multi-step synthesis utilizes 4-fluoro-3-nitrobenzoic acid and culminates in a microwave-assisted cyclization.

  • Esterification: 4-Fluoro-3-nitrobenzoic acid is first esterified to its corresponding methyl ester.

  • Nucleophilic Aromatic Substitution: The methyl ester is then reacted with 4-fluoroaniline to substitute the fluorine at position 4.

  • Reduction: The nitro group of the resulting compound is reduced to an amine.

  • Cyclization: A mixture of the amino derivative and a substituted aldehyde is reacted under microwave irradiation at 110 °C for 3-8 minutes to yield the final benzimidazole product.[3]

Quantitative Data
Synthesis MethodCatalyst/ConditionsReaction TimeYield (%)
Microwave110 °C3-8 minExcellent
Conventional HeatingNa₂S₂O₅ (20 mol%), EtOH, reflux8-18 h60-90
GrindingI₂ (10 mol%)5-45 min10-55

Experimental Workflow

G 4-Fluoro-3-nitrobenzoic acid 4-Fluoro-3-nitrobenzoic acid Esterification Esterification 4-Fluoro-3-nitrobenzoic acid->Esterification Nucleophilic Substitution Nucleophilic Substitution Esterification->Nucleophilic Substitution 4-fluoroaniline Reduction Reduction Nucleophilic Substitution->Reduction Cyclization Cyclization Reduction->Cyclization Substituted aldehyde, Microwave (110°C, 3-8 min) Final Benzimidazole Product Final Benzimidazole Product Cyclization->Final Benzimidazole Product

Caption: Synthesis of 2-substituted benzimidazoles.

Synthesis of Benzodiazepine Precursors

Benzodiazepines are a class of psychoactive drugs. The synthesis of a benzodiazepine precursor can be achieved from 2-amino-2'-fluoro-5-nitrobenzophenone, which can be derived from a trifluoronitrobenzoic acid precursor.

Experimental Protocol: Synthesis of 5-(2-fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one

This two-step protocol is based on the Sternbach method.

Step 1: Chloroacetylation

  • Suspend 2-amino-2'-fluoro-5-nitrobenzophenone in toluene in a round-bottom flask.

  • With stirring, add chloroacetyl chloride to the suspension.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for several hours.

  • After cooling, the precipitated product, 2-(2-chloroacetamido)-2'-fluoro-5-nitrobenzophenone, is collected by filtration.

Step 2: Cyclization

  • The intermediate from Step 1 is mixed with ethanol, hexamethylenetetramine, and ammonium chloride.

  • The mixture is heated to reflux with stirring for several hours.

  • After cooling, concentrated sulfuric acid is carefully added, followed by neutralization with a sodium hydroxide solution to a pH of approximately 7.0-7.5.

  • The precipitated crude product is collected by filtration and can be purified by recrystallization from ethanol. An expected yield of 85-95% is anticipated for this cyclization step.[4]

Experimental Workflow

G 2-Amino-2'-fluoro-5-nitrobenzophenone 2-Amino-2'-fluoro-5-nitrobenzophenone Chloroacetylation Chloroacetylation 2-Amino-2'-fluoro-5-nitrobenzophenone->Chloroacetylation Chloroacetyl chloride, Toluene, Reflux Intermediate Intermediate Chloroacetylation->Intermediate Cyclization Cyclization Intermediate->Cyclization Ethanol, Hexamethylenetetramine, NH₄Cl, Reflux Acid/Base Workup Acid/Base Workup Cyclization->Acid/Base Workup Final Benzodiazepine Precursor Final Benzodiazepine Precursor Acid/Base Workup->Final Benzodiazepine Precursor

Caption: Synthesis of a benzodiazepine precursor.

Signaling Pathway and Mechanism of Action

Many of the heterocyclic compounds synthesized from trifluoronitrobenzoic acid derivatives exhibit their biological effects by targeting specific cellular pathways. For instance, fluoroquinolone antibiotics are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[5] Benzimidazoles can also interfere with nucleic acid synthesis by competing with purines.[2]

Mechanism of Action of Fluoroquinolones

G cluster_0 Inside Bacterial Cell Fluoroquinolone Fluoroquinolone Bacterial Cell Bacterial Cell Fluoroquinolone->Bacterial Cell DNA Gyrase DNA Gyrase Fluoroquinolone->DNA Gyrase inhibits Topoisomerase IV Topoisomerase IV Fluoroquinolone->Topoisomerase IV inhibits Bacterial Cell->DNA Gyrase Bacterial Cell->Topoisomerase IV DNA Replication DNA Replication DNA Gyrase->DNA Replication relaxes supercoils Topoisomerase IV->DNA Replication decatenates daughter chromosomes Cell Death Cell Death DNA Replication->Cell Death disruption leads to

Caption: Inhibition of bacterial DNA replication by fluoroquinolones.

References

Protocol for nitro group reduction in 2,4,5-Trifluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Selective Reduction of the Nitro Group in 2,4,5-Trifluoro-3-nitrobenzoic Acid to Synthesize 3-Amino-2,4,5-trifluorobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the chemical reduction of the nitro group in this compound to yield 3-amino-2,4,5-trifluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The protocols outlined below focus on methods that offer high selectivity for the nitro group reduction while preserving the fluorine and carboxylic acid functionalities. Key methods discussed include catalytic hydrogenation and reduction using metals in acidic media, such as iron with hydrochloric or acetic acid, and stannous chloride. A comparative summary of reaction conditions is provided to aid in method selection.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a common pathway to aromatic amines. These amines are versatile building blocks in the pharmaceutical and fine chemical industries. The selective reduction of a nitro group in a poly-functionalized aromatic ring, such as this compound, presents a challenge in maintaining the integrity of other sensitive functional groups. This application note details reliable and efficient protocols for this specific transformation.

Comparative Data of Reduction Protocols

The following table summarizes various established methods for the reduction of aromatic nitro groups, which are applicable to this compound.

MethodReagents & CatalystSolvent(s)TemperatureReaction TimeKey Considerations
Catalytic Hydrogenation H₂ gas, Palladium on Carbon (Pd/C)Ethanol, Acetic AcidRoom Temp.1-4 hHighly efficient, but may risk dehalogenation.[2]
H₂ gas, Raney NickelEthanolRoom Temp.2-6 hOften preferred for halogenated compounds to minimize dehalogenation.[2]
Metal/Acid Reduction Iron (Fe) powder, HCl (catalytic)Ethanol, Water, Acetic AcidReflux0.5-2 hCost-effective and selective.[3][4] The reaction is often exothermic.
Stannous Chloride (SnCl₂) dihydrateEthanol30 °C - Reflux2-5 hA mild and selective method, suitable for sensitive substrates.[2][5][6] Work-up can be challenging due to tin salts.[7]

Detailed Experimental Protocols

Protocol 1: Reduction using Iron in Acidic Medium (Bechamp Reduction)

This protocol is often favored due to its cost-effectiveness, high chemoselectivity, and tolerance of various functional groups.[2][3][5]

Materials:

  • This compound

  • Iron powder (fine grade)

  • Ethanol

  • Glacial Acetic Acid

  • Water

  • Ethyl acetate

  • 2M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1 equivalent) in a mixture of ethanol, water, and glacial acetic acid. A common solvent ratio is in the range of 2:1:1 to 4:1:2 (v/v/v).

  • Addition of Iron: To this suspension, add iron powder (approximately 3-5 equivalents) in portions to control the initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (typically around 80-100°C) and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the iron residue and wash the residue with ethyl acetate.[5]

    • Combine the filtrates and remove the organic solvents under reduced pressure.

    • To the aqueous residue, add ethyl acetate and basify with 2M KOH or NaOH solution to a pH of approximately 8.[3]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the organic phase under reduced pressure to yield the crude 3-amino-2,4,5-trifluorobenzoic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Protocol 2: Reduction using Stannous Chloride (SnCl₂)

This method is known for its mild conditions and high selectivity, making it suitable for substrates with sensitive functional groups.[2][5][6]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • 2M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Round-bottom flask

  • Stirring plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Stannous Chloride: Add stannous chloride dihydrate (approximately 3-5 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (around 30-78°C) for 2-5 hours. The reaction can be monitored by TLC. For faster reaction times, ultrasonic irradiation can be applied.[5]

  • Work-up and Isolation:

    • Upon completion, remove the solvent under reduced pressure.

    • Partition the crude residue between ethyl acetate and a 2M KOH or NaOH solution.[5]

    • Separate the layers and extract the aqueous phase multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.

    • Evaporate the solvent to obtain the crude product.

  • Purification: Purify the resulting 3-amino-2,4,5-trifluorobenzoic acid by recrystallization.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the reduction of this compound using the iron/acid protocol.

experimental_workflow start Start setup Reaction Setup: - this compound - Solvent (Ethanol/Water/Acetic Acid) start->setup add_reagent Add Iron Powder setup->add_reagent reaction Heat to Reflux (1-3 hours) add_reagent->reaction workup Work-up: - Cool and Filter - Solvent Removal reaction->workup extraction Extraction: - Add Ethyl Acetate - Basify with KOH/NaOH - Separate Layers workup->extraction purification Purification: - Dry and Concentrate - Recrystallization extraction->purification product 3-Amino-2,4,5- trifluorobenzoic Acid purification->product

Caption: General workflow for the reduction of this compound.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • The reduction of nitro compounds can be exothermic; therefore, reagents should be added cautiously, and appropriate cooling should be available if necessary.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal information.

References

2,4,5-Trifluoro-3-nitrobenzoic Acid: A Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2,4,5-Trifluoro-3-nitrobenzoic acid is a highly functionalized aromatic compound that holds significant potential as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring three electron-withdrawing fluorine atoms, a nitro group, and a carboxylic acid moiety, offers medicinal chemists a powerful scaffold for the development of novel therapeutics. The strategic placement of these functional groups allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex heterocyclic structures often found in modern pharmaceuticals. While specific examples of its inclusion in commercially available drugs are not widely documented, its structural motifs are present in numerous kinase inhibitors, antiviral, and antibacterial agents. This document outlines the potential applications of this compound in API synthesis, provides a representative experimental protocol for its utilization, and discusses its role in the development of targeted therapies.

Key Structural Features and Their Significance in Drug Design

The therapeutic potential of this compound as a building block can be attributed to its distinct chemical features:

  • Trifluoro Substitution: The presence of multiple fluorine atoms can significantly enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. Fluorine substitution can also increase the binding affinity of a ligand to its target protein by participating in favorable electrostatic and hydrophobic interactions. Furthermore, the lipophilicity of the molecule can be fine-tuned by the strategic placement of fluorine atoms, thereby improving its pharmacokinetic profile.

  • Nitro Group: The nitro group is a versatile functional group in medicinal chemistry. It can be readily reduced to an amino group, which can then serve as a key handle for further synthetic transformations, such as amide bond formation, sulfonylation, or the construction of nitrogen-containing heterocycles. The strongly electron-withdrawing nature of the nitro group also influences the reactivity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions.

  • Carboxylic Acid Group: The carboxylic acid functionality provides a convenient attachment point for coupling with other molecules, typically amines, to form stable amide bonds. This is a common strategy in the synthesis of many APIs. The carboxylic acid can also be converted to other functional groups, such as esters, acid chlorides, or amides, to enable a diverse range of chemical reactions.

Application in the Synthesis of Kinase Inhibitors

The structural framework of this compound is particularly well-suited for the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics. Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the kinase domain. The functional groups on this building block can be strategically manipulated to construct such heterocyclic systems.

A hypothetical synthetic pathway for a generic kinase inhibitor is outlined below. This pathway demonstrates how this compound can be elaborated into a more complex, biologically active molecule.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor Intermediate

This protocol describes a two-step synthesis of a hypothetical benzimidazole intermediate, a common scaffold in kinase inhibitors, starting from this compound.

Step 1: Amide Coupling

Objective: To couple this compound with a primary amine.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add BOP (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Cyclization to form Benzimidazole

Objective: To reduce the nitro group and subsequently cyclize to form the benzimidazole ring system.

Materials:

  • Amide intermediate from Step 1

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

Procedure:

  • Suspend the amide intermediate (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude benzimidazole product.

  • Purify by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Quantitative Data for Hypothetical Synthesis

StepReactionStarting MaterialProductReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Amide CouplingThis compoundN-(4-methoxyphenyl)-2,4,5-trifluoro-3-nitrobenzamideBOP, DIPEADMF251685-95>95
2Reductive CyclizationN-(4-methoxyphenyl)-2,4,5-trifluoro-3-nitrobenzamide6,7-Difluoro-1-(4-methoxyphenyl)-1H-benzo[d]imidazol-4-amineFe, NH₄ClEthanol/Water90670-85>98

Note: The yield and purity are representative values for these types of reactions and may vary based on the specific substrates and reaction conditions.

Visualizations

G cluster_0 Synthesis Workflow Start Start Amide_Coupling Amide Coupling Start->Amide_Coupling This compound + Amine Purification_1 Purification Amide_Coupling->Purification_1 Crude Amide Reductive_Cyclization Reductive Cyclization Purification_1->Reductive_Cyclization Purified Amide Purification_2 Purification Reductive_Cyclization->Purification_2 Crude Benzimidazole Final_Product Benzimidazole Intermediate Purification_2->Final_Product

Caption: Synthetic workflow for a hypothetical benzimidazole intermediate.

G cluster_pathway Generic Tyrosine Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization P_Receptor Phosphorylated RTK Dimerization->P_Receptor Adaptor Adaptor Proteins (e.g., Grb2, Shc) P_Receptor->Adaptor Effector Effector Proteins (e.g., Sos, PI3K) Adaptor->Effector Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Effector->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Kinase Inhibitor (Hypothetical API) Inhibitor->P_Receptor Inhibition

Caption: Inhibition of a generic tyrosine kinase signaling pathway.

Conclusion

This compound represents a promising and highly versatile building block for the synthesis of novel APIs. Its unique combination of functional groups provides a robust platform for the construction of complex molecular architectures, particularly those found in targeted therapeutics like kinase inhibitors. The ability to introduce fluorine atoms for improved metabolic stability and binding affinity, coupled with the synthetic flexibility offered by the nitro and carboxylic acid groups, makes this compound a valuable asset in drug discovery and development. While its direct application in marketed drugs is not extensively documented, the principles outlined in this application note highlight its significant potential for the creation of next-generation pharmaceuticals. Further exploration of this building block in various synthetic contexts is warranted to fully realize its potential in medicinal chemistry.

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Trifluoronitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of nucleophilic aromatic substitution (SNAr) reactions on trifluoronitrobenzoic acid derivatives, which are pivotal in the synthesis of complex organic molecules for various applications, including drug development. The presence of strong electron-withdrawing groups, such as the nitro (NO₂) and trifluoromethyl (CF₃) groups, significantly activates the aromatic ring for nucleophilic attack, facilitating the displacement of a leaving group, typically a halogen.

I. Core Principles of SNAr on Trifluoronitrobenzoic Acid

Nucleophilic aromatic substitution on trifluoronitrobenzoic acid proceeds via a bimolecular addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is enhanced by the electron-withdrawing nitro and trifluoromethyl substituents. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product.

The efficiency and outcome of these reactions are influenced by several factors:

  • Strength of the Nucleophile: Stronger nucleophiles generally lead to faster reaction rates.

  • Nature of the Leaving Group: The reaction rate is typically faster with better leaving groups, with the general trend being F > Cl > Br > I for activated aromatic systems.

  • Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

  • Reaction Temperature: Higher temperatures can accelerate the reaction, but may also lead to the formation of side products.

II. Quantitative Data Summary

The following table summarizes quantitative data from representative SNAr reactions on trifluoronitrobenzoic acid derivatives, showcasing the versatility of this synthetic methodology.

SubstrateNucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acidAnilineDMFK₂CO₃1001285
4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acidMorpholineDMSOEt₃N80692
2-Chloro-5-nitro-3-(trifluoromethyl)benzoic acidSodium methoxideMeOH-RT295
4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acidPhenolNMPCs₂CO₃1202478

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(Phenylamino)-3-nitro-5-(trifluoromethyl)benzoic acid

Materials:

  • 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (1.0 eq) in DMF.

  • Add potassium carbonate (2.0 eq) and aniline (1.2 eq) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 2-3 using 1 M HCl, resulting in the precipitation of the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 4-Morpholino-3-nitro-5-(trifluoromethyl)benzoic acid

Materials:

  • 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid

  • Morpholine

  • Triethylamine (Et₃N)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • 1 M HCl

Procedure:

  • To a solution of 4-fluoro-3-nitro-5-(trifluoromethyl)benzoic acid (1.0 eq) in DMSO, add triethylamine (1.5 eq) and morpholine (1.1 eq).

  • Heat the mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the aqueous layer and acidify with 1 M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield the final product.

IV. Visualizations

snAr_mechanism SNAr Reaction Mechanism on Trifluoronitrobenzoic Acid reactant Trifluoronitrobenzoic Acid Derivative (Ar-L) meisenheimer Meisenheimer Complex [Ar(L)(Nu)]- reactant->meisenheimer + Nucleophile (Addition) nucleophile Nucleophile (Nu-) product Substituted Product (Ar-Nu) meisenheimer->product - Leaving Group (Elimination) leaving_group Leaving Group (L-)

Caption: Mechanism of SNAr on trifluoronitrobenzoic acid.

experimental_workflow General Experimental Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis dissolve Dissolve Substrate in Solvent add_reagents Add Nucleophile and Base dissolve->add_reagents heat Heat to Reaction Temp. add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract wash_dry Wash and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify characterize Characterize (NMR, MS) purify->characterize

Caption: A typical experimental workflow for SNAr reactions.

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 2,4,5-Trifluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of the carboxylic acid group of 2,4,5-Trifluoro-3-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines detailed experimental protocols for common derivatization reactions, presents quantitative data for these transformations on analogous compounds, and includes visualizations to clarify the experimental workflows.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of multiple fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of target molecules, while the nitro group offers a handle for further chemical modifications, such as reduction to an amine. Derivatization of the carboxylic acid group is a crucial step in the synthetic routes towards more complex molecules, including potent benzimidazole derivatives with potential antibacterial and antiviral activities. This document details three primary derivatization strategies: esterification, acyl halide formation, and amidation.

Derivatization Strategies

The carboxylic acid group of this compound can be readily converted into esters, acyl chlorides, and amides. These derivatives serve various purposes, from protecting the carboxylic acid functionality during subsequent reaction steps to acting as key intermediates for the introduction of diverse molecular fragments.

Derivatization_Pathways cluster_derivatives Derivatives 2,4,5-Trifluoro-3-nitrobenzoic_acid This compound Ester Ester 2,4,5-Trifluoro-3-nitrobenzoic_acid->Ester Esterification (e.g., Fischer, Microwave) Acyl_Chloride Acyl Chloride 2,4,5-Trifluoro-3-nitrobenzoic_acid->Acyl_Chloride Acyl Halogenation (e.g., SOCl2) Amide Amide 2,4,5-Trifluoro-3-nitrobenzoic_acid->Amide Amidation (e.g., Coupling Agents)

Caption: Derivatization pathways for this compound.

Data Presentation: Quantitative Data for Analogous Reactions

The following tables summarize typical reaction conditions and yields for the derivatization of compounds structurally similar to this compound. These values provide a strong starting point for the optimization of specific derivatization reactions.

Table 1: Esterification of Substituted Benzoic Acids

Starting MaterialAlcoholCatalyst/MethodTemperature (°C)TimeYield (%)Reference
4-Fluoro-3-nitrobenzoic acidEthanolH₂SO₄ (cat.), Microwave12020 min74[1]
3-Nitrobenzoic acidMethanolH₂SO₄ (cat.), Reflux651 h~90[2]
Fluorinated Aromatic AcidsMethanolUiO-66-NH₂Optimized10 hHigh

Table 2: Acyl Halide Formation from Substituted Benzoic Acids

Starting MaterialReagentSolventTemperature (°C)TimeYield (%)Reference
2,4,5-Trifluoro-3-hydroxybenzoic acidThionyl ChlorideBenzeneReflux3 hHigh[3]
3-Nitrobenzoic acidThionyl ChlorideNoneReflux6 hHigh[4]
p-Nitrobenzoic acidPhosphorus PentachlorideNoneWater Bath0.5-1 h90-96

Table 3: Amidation of Carboxylic Acids

Carboxylic AcidAmineCoupling Agent/CatalystSolventTemperature (°C)TimeYield (%)Reference
Benzoic AcidBenzylamineTiF₄ (10 mol%)TolueneReflux24 h60-99[5]
General Carboxylic AcidsPrimary/Secondary AminesEDC/HOBtDCMRoom TempVariesHigh
General Carboxylic AcidsPrimary/Secondary AminesHATUDMFRoom TempVariesHigh

Experimental Protocols

Protocol 1: Esterification via Fischer Esterification

This protocol describes the synthesis of a methyl ester derivative.

Fischer_Esterification_Workflow A 1. Dissolve Acid in Methanol B 2. Add H₂SO₄ (catalyst) A->B C 3. Reflux Reaction Mixture B->C D 4. Cool and Quench with Ice Water C->D E 5. Isolate Product by Filtration D->E F 6. Wash with Water E->F G 7. Recrystallize from Methanol F->G H 8. Dry and Characterize G->H

Caption: Workflow for Fischer Esterification.

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Ice

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Suction filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of anhydrous methanol.[2]

  • With stirring, cautiously add 0.5 mL of concentrated sulfuric acid to the solution.[2]

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and stir.[2]

  • Collect the precipitated solid product by suction filtration and wash thoroughly with cold water to remove any remaining acid.[2]

  • The crude product can be purified by recrystallization from methanol.[2]

  • Dry the purified methyl 2,4,5-trifluoro-3-nitrobenzoate under vacuum and determine the yield and purity.

Protocol 2: Acyl Chloride Formation

This protocol details the conversion of the carboxylic acid to its corresponding acyl chloride.

Acyl_Chloride_Workflow A 1. Combine Acid and Thionyl Chloride B 2. Add Catalytic DMF (optional) A->B C 3. Reflux the Mixture B->C D 4. Monitor Gas Evolution C->D E 5. Remove Excess Thionyl Chloride D->E F 6. Purify by Distillation (if liquid) E->F G 7. Use Crude Product Directly E->G

Caption: Workflow for Acyl Chloride Synthesis.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, place 1.0 g of this compound.

  • Under a fume hood, carefully add 5 mL of thionyl chloride. A few drops of DMF can be added as a catalyst.[4]

  • Attach a reflux condenser fitted with a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

  • Heat the mixture to reflux for 2-4 hours. The reaction is complete when gas evolution ceases.[4]

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator.[4]

  • The resulting crude 2,4,5-trifluoro-3-nitrobenzoyl chloride is often used directly in the next step without further purification.

Protocol 3: Amidation using a Coupling Agent

This protocol describes the synthesis of an amide derivative using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Amidation_Workflow A 1. Dissolve Acid in Anhydrous Solvent B 2. Add Amine and HOBt A->B C 3. Cool to 0°C B->C D 4. Add EDC and Stir C->D E 5. Warm to Room Temperature D->E F 6. Aqueous Workup E->F G 7. Extract with Organic Solvent F->G H 8. Dry and Concentrate G->H I 9. Purify by Chromatography H->I

References

Application Notes and Protocols for the Nitration of 2,4,5-Trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setup for the nitration of 2,4,5-trifluorobenzoic acid. The protocols and data presented are synthesized from established methods for the nitration of substituted aromatic compounds, including halogenated benzoic acids.

Introduction

The nitration of 2,4,5-trifluorobenzoic acid is a key electrophilic aromatic substitution reaction used to introduce a nitro group (-NO₂) onto the aromatic ring. This functionalization is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The regioselectivity of the reaction is governed by the directing effects of the existing substituents: the three fluorine atoms (ortho-, para-directing) and the carboxylic acid group (meta-directing). Due to the deactivating nature of both the fluoro and carboxyl groups, forcing conditions are typically required. The reaction is highly exothermic and requires strict safety protocols.

Predicted Regioselectivity

The directing effects of the substituents on the aromatic ring of 2,4,5-trifluorobenzoic acid will determine the position of the incoming nitro group. The carboxylic acid group is a deactivating meta-director, while the fluorine atoms are deactivating but ortho-, para-directing. The positions ortho and para to the fluorine atoms are positions 1, 3, and 6. The position meta to the carboxylic acid is position 3 and 5. Considering the combined directing effects, the most likely position for nitration is C6, which is ortho to the C5-fluorine and para to the C2-fluorine, and is not sterically hindered by the carboxylic acid group. Therefore, the expected major product is 2,4,5-trifluoro-6-nitrobenzoic acid .

Experimental Protocols

Method 1: Batch Nitration using Mixed Acid

This protocol describes a standard laboratory-scale batch nitration procedure.

Materials:

  • 2,4,5-Trifluorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Distilled Water

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Heating mantle (for contingency)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 2,4,5-trifluorobenzoic acid (1.0 eq).

  • Dissolution: Carefully add concentrated sulfuric acid (5-10 volumes, e.g., 5-10 mL per gram of starting material) to the flask while stirring in an ice-water bath. Stir until the starting material is completely dissolved. Maintain the temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 - 1.5 eq) to concentrated sulfuric acid (2-3 volumes relative to nitric acid) while cooling in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 2,4,5-trifluorobenzoic acid via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0 and 10 °C. The reaction is highly exothermic, and careful temperature control is crucial to prevent side reactions and ensure safety.[1][2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, the temperature may be slowly raised to room temperature.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude nitrated product.

  • Isolation: Isolate the precipitated solid by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

  • Drying: Dry the purified product under vacuum to obtain the final product.

Method 2: Continuous Flow Nitration

Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control for highly exothermic reactions like nitration.[1][3]

Equipment:

  • Continuous flow reactor system (e.g., microreactor or packed-bed reactor)

  • Syringe pumps or HPLC pumps for reagent delivery

  • Back pressure regulator

  • Temperature-controlled reactor module

  • Collection vessel

Procedure:

  • Reagent Streams: Prepare two separate reagent streams.

    • Stream A: A solution of 2,4,5-trifluorobenzoic acid in concentrated sulfuric acid.

    • Stream B: The nitrating mixture (concentrated nitric acid in concentrated sulfuric acid).

  • System Setup: Pump the two streams at defined flow rates into a T-mixer, where they combine before entering the temperature-controlled reactor coil.

  • Reaction: The reaction occurs within the reactor coil at a precisely controlled temperature and residence time. The optimal temperature and residence time would need to be determined experimentally but are typically higher and shorter, respectively, than in batch processing.[3]

  • Quenching: The output stream from the reactor is continuously quenched by mixing with a stream of cold water or an appropriate quenching agent.

  • Work-up: The quenched mixture is then subjected to a continuous liquid-liquid extraction to separate the product, followed by solvent removal.

Data Presentation

Table 1: Summary of Experimental Parameters for Batch Nitration

ParameterRecommended Range/ValueNotes
Stoichiometry
2,4,5-Trifluorobenzoic Acid1.0 equivalent
Nitric Acid (70%)1.1 - 1.5 equivalentsAn excess of nitric acid is used to ensure complete reaction.
Sulfuric Acid (98%)5 - 10 volumes (solvent) + 2-3 volumes (for nitrating mix)Acts as a solvent and a catalyst to generate the nitronium ion.[4][5]
Reaction Conditions
Temperature0 - 10 °CCareful temperature control is critical to minimize side-product formation and ensure safety.[3]
Reaction Time1 - 2 hoursMonitor by TLC or HPLC for completion.
Work-up
QuenchingPouring onto crushed iceHighly exothermic; perform slowly with vigorous stirring.
PurificationRecrystallization (e.g., ethanol/water)To remove unreacted starting material and isomeric impurities.

Safety Precautions

Nitration reactions are potentially hazardous and must be conducted with extreme caution in a well-ventilated fume hood.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, a face shield, and acid-resistant gloves.[8][9]

  • Handling of Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[8][9] They can cause severe burns upon contact. Handle with extreme care and always add acid to water, never the other way around, when preparing dilute solutions.

  • Exothermic Reaction: The reaction is highly exothermic, and there is a risk of a runaway reaction if the temperature is not controlled.[1][7] Ensure efficient cooling and slow, controlled addition of the nitrating mixture.

  • Waste Disposal: Neutralize acidic waste before disposal according to institutional guidelines.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Purification start Start dissolve Dissolve 2,4,5-Trifluorobenzoic Acid in conc. H₂SO₄ start->dissolve prep_nitrating Prepare Nitrating Mixture (HNO₃ in H₂SO₄) start->prep_nitrating reaction Slowly add Nitrating Mixture to Substrate Solution (0-10 °C) dissolve->reaction prep_nitrating->reaction stir Stir at 0-10 °C (1-2 hours) reaction->stir quench Quench on Ice stir->quench filtrate Vacuum Filtration quench->filtrate wash Wash with Cold Water filtrate->wash recrystallize Recrystallize wash->recrystallize dry Dry under Vacuum recrystallize->dry end_node Final Product: 2,4,5-Trifluoro-6-nitrobenzoic Acid dry->end_node

Caption: Experimental workflow for the batch nitration of 2,4,5-trifluorobenzoic acid.

References

Application Notes & Protocols: The Role of 2,4,5-Trifluoro-3-nitrobenzoic Acid and its Isomers in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated benzoic acid derivatives are a critical class of intermediates in the synthesis of modern agrochemicals. The presence of fluorine atoms and nitro groups on the benzoic acid scaffold can significantly influence the physicochemical properties and biological activity of the final product. While direct applications of 2,4,5-Trifluoro-3-nitrobenzoic acid in agrochemical synthesis are not extensively documented in publicly available literature, its structural isomers, such as 2,3,4-Trifluoro-5-nitrobenzoic acid, serve as valuable building blocks. These compounds are instrumental in the development of novel herbicides, fungicides, and insecticides.[1][2] This document provides an overview of the application of trifluoro-nitrobenzoic acids in agrochemical synthesis, drawing parallels to the potential utility of this compound.

Key Applications of Trifluoro-Nitrobenzoic Acid Derivatives in Agrochemicals

Trifluoro-nitrobenzoic acid derivatives are primarily used as intermediates in the synthesis of a wide range of agrochemical active ingredients. The unique combination of electron-withdrawing fluorine atoms and a nitro group enhances the reactivity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions. This reactivity is key to constructing complex molecules with desired biological activities.

  • Herbicide Synthesis: Many commercial herbicides feature a fluorinated aromatic core. Trifluoro-nitrobenzoic acids can serve as precursors to active ingredients that target specific enzymes in weeds. For instance, derivatives of these acids can be used to synthesize compounds that inhibit plant DNA gyrase, a promising target for novel herbicides.[3]

  • Fungicide and Insecticide Development: The trifluoromethyl group is a common feature in many modern fungicides and insecticides due to its ability to increase metabolic stability and lipophilicity, enhancing the compound's efficacy and persistence.[4] While direct synthesis from this compound is not documented, its isomers are valuable for creating novel N-phenylbenzamide derivatives with potent antifungal and insecticidal properties.[4]

Data Presentation: Physicochemical Properties of a Related Isomer

PropertyValueReference
IUPAC Name 2,3,4-trifluoro-5-nitrobenzoic acid--INVALID-LINK--
CAS Number 197520-71-1--INVALID-LINK--
Molecular Formula C₇H₂F₃NO₄--INVALID-LINK--
Physical Form Light yellow to yellow powder or crystals--INVALID-LINK--
Purity 97%--INVALID-LINK--
Storage Temperature Refrigerator--INVALID-LINK--

Experimental Protocols: Synthesis of Trifluoro-Nitrobenzoic Acid Derivatives

The synthesis of trifluoro-nitrobenzoic acids typically involves the nitration of a corresponding trifluorobenzoic acid precursor. The following protocol is a general method for the synthesis of 2,3,4-Trifluoro-5-nitrobenzoic acid, which can be adapted for other isomers.[5]

Protocol: Nitration of 2,3,4-Trifluorobenzoic Acid [5]

Materials:

  • 2,3,4-Trifluorobenzoic acid

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a reaction vessel, cool concentrated sulfuric acid.

  • Slowly add 2,3,4-Trifluorobenzoic acid to the cooled sulfuric acid while stirring.

  • To this mixture, add fuming nitric acid dropwise, maintaining the temperature between 5 to 30 °C.

  • Continue stirring the mixture at this temperature for 5 hours to ensure the reaction goes to completion.

  • Pour the reaction mixture onto ice to precipitate the product.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water.

  • Dry the ethyl acetate layer over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent to obtain 2,3,4-Trifluoro-5-nitrobenzoic acid.

Mandatory Visualizations

G A Trifluorobenzoic Acid Derivative B Nitration (H₂SO₄, HNO₃) A->B C Trifluoro-Nitrobenzoic Acid B->C D Further Synthetic Modifications (e.g., Reduction, Substitution) C->D E Active Agrochemical Ingredient D->E

Caption: Step-by-step workflow for the synthesis and purification of trifluoro-nitrobenzoic acid.

While specific data on the application of this compound in agrochemical synthesis is scarce, the established importance of its isomers highlights the potential of this class of compounds. The trifluoro-nitrobenzoic acid scaffold provides a versatile platform for the development of novel and effective herbicides, fungicides, and insecticides. Further research into the synthesis and reactivity of this compound could unlock new avenues for the creation of next-generation crop protection agents. The protocols and workflows described for related compounds provide a solid foundation for researchers exploring the potential of this specific isomer.

References

Application Notes and Protocols for Solid-Phase Synthesis Using Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry and drug discovery, enabling the rapid and efficient construction of peptides and small molecule libraries. The choice of a linker, the chemical moiety connecting the growing molecule to the insoluble resin, is critical for a successful synthesis. Fluorinated benzoic acids represent a class of linkers that offer unique properties due to the high electronegativity and steric influence of the fluorine atom. These properties can be harnessed to modulate linker stability and cleavage conditions, providing orthogonal strategies in complex synthetic routes.

This document provides detailed application notes and protocols for the use of fluorinated benzoic acids in solid-phase synthesis, with a primary focus on the use of 4-fluoro-3-nitrobenzoic acid as a versatile linker for the synthesis of small molecules and as an adaptable framework for peptide synthesis.

Application 1: Solid-Phase Synthesis of Biaryl Ethers Using a Fluorinated Benzoic Acid Linker

One of the key applications of fluorinated benzoic acids in solid-phase synthesis is as a stable yet cleavable linker for the construction of small molecule libraries. The electron-withdrawing nature of the fluorine and nitro groups in 4-fluoro-3-nitrobenzoic acid activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), providing a robust method for attaching molecules to the solid support and subsequently cleaving them under specific conditions.

A notable application is the synthesis of biaryl ethers, a common scaffold in many biologically active compounds. In this approach, 4-fluoro-3-nitrobenzoic acid is first attached to an aminomethylated polystyrene resin. A variety of phenols can then be coupled to the resin-bound linker via an SNAr reaction, displacing the fluoride atom. The resulting biaryl ether can be cleaved from the support under reductive conditions. This methodology allows for the creation of diverse libraries of biaryl ethers with excellent purity[1].

Quantitative Data

The following table summarizes representative yields and purities for the solid-phase synthesis of biaryl ethers using a 4-fluoro-3-nitrobenzoic acid linker.

Phenol SubstrateProduct (Biaryl Ether)Purity (%)Overall Yield (%)
Phenol2-Nitro-4-phenoxybenzoic acid>9585
4-Methoxyphenol4-(4-Methoxyphenoxy)-2-nitrobenzoic acid>9588
4-Chlorophenol4-(4-Chlorophenoxy)-2-nitrobenzoic acid>9582
3,5-Dimethylphenol4-(3,5-Dimethylphenoxy)-2-nitrobenzoic acid>9586

Data is representative and may vary based on specific reaction conditions and substrates.

Experimental Protocols

Protocol 1: Preparation of 4-Fluoro-3-nitrobenzoyl Resin

This protocol describes the attachment of 4-fluoro-3-nitrobenzoic acid to an aminomethyl polystyrene resin.

Materials:

  • Aminomethyl polystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)

  • 4-Fluoro-3-nitrobenzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the aminomethyl polystyrene resin (1.0 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel. Drain the solvent.

  • Activation of Carboxylic Acid: In a separate flask, dissolve 4-fluoro-3-nitrobenzoic acid (370 mg, 2.0 mmol) and HOBt (270 mg, 2.0 mmol) in DMF (5 mL). Add DIC (310 µL, 2.0 mmol) and stir the solution at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the activated 4-fluoro-3-nitrobenzoic acid solution to the swollen resin. Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The successful attachment of the linker can be confirmed by IR spectroscopy (disappearance of the amine stretch and appearance of the amide carbonyl stretch).

Protocol 2: Solid-Phase Synthesis of Biaryl Ethers

This protocol outlines the coupling of a phenol to the 4-fluoro-3-nitrobenzoyl resin and the subsequent cleavage to yield the biaryl ether.

Materials:

  • 4-Fluoro-3-nitrobenzoyl resin (from Protocol 1)

  • Phenol of choice

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Sodium dithionite (Na2S2O4)

  • Dioxane/Water (2:1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the 4-fluoro-3-nitrobenzoyl resin (200 mg, ~0.2 mmol) in DMF (5 mL) for 30 minutes.

  • Phenol Coupling (SNAr): In a separate flask, dissolve the desired phenol (1.0 mmol, 5 eq.) and K2CO3 (138 mg, 1.0 mmol, 5 eq.) in DMF (3 mL). Add this solution to the swollen resin. Heat the mixture at 60°C for 12 hours.

  • Washing: Allow the resin to cool to room temperature. Drain the solution and wash the resin sequentially with DMF (3 x 5 mL), water (3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Drying: Dry the resin under vacuum.

  • Cleavage (Reductive): Swell the dried resin in dioxane/water (2:1, 3 mL). Add sodium dithionite (348 mg, 2.0 mmol, 10 eq.) and heat the mixture at 60°C for 6 hours.

  • Product Isolation: Filter the resin and wash it with dioxane/water (2 x 2 mL). Combine the filtrates and acidify with 1 M HCl to pH 2-3. Extract the product with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude biaryl ether.

  • Purification: Purify the crude product by flash chromatography or preparative HPLC as needed.

Application 2: Adaptation for Solid-Phase Peptide Synthesis (SPPS)

The principles of using a fluorinated benzoic acid linker can be adapted for Fmoc-based solid-phase peptide synthesis. The 4-fluoro-3-nitrobenzoic acid linker can serve as a photocleavable handle, taking advantage of the well-established photolability of o-nitrobenzyl systems[2][3]. This provides an orthogonal cleavage strategy to the acid-labile cleavage of side-chain protecting groups.

Proposed Workflow for SPPS using a Photocleavable Fluorinated Linker

The following is a proposed workflow for the synthesis of a peptide C-terminal amide using a 4-amino-2-nitrobenzoic acid linker, which can be derived from the 4-fluoro-3-nitrobenzoic acid linker.

sps_workflow resin Aminomethyl Resin linker_attach Couple 4-Fluoro-3-nitrobenzoic acid resin->linker_attach linker_resin 4-Fluoro-3-nitrobenzoyl Resin linker_attach->linker_resin reduction Reduce NO2 to NH2 linker_resin->reduction amino_linker 4-Amino-2-nitrobenzoyl Resin reduction->amino_linker fmoc_aa_coupling Couple Fmoc-AA-OH (e.g., Fmoc-Gly-OH) amino_linker->fmoc_aa_coupling peptide_resin Fmoc-Gly-Linker-Resin fmoc_aa_coupling->peptide_resin spps_cycle Iterative SPPS Cycles (Fmoc deprotection, coupling) peptide_resin->spps_cycle full_peptide Full Peptide-Linker-Resin spps_cycle->full_peptide photocleavage Photolytic Cleavage (350 nm) full_peptide->photocleavage side_chain_deprotection Side-chain deprotection (TFA cocktail) photocleavage->side_chain_deprotection final_peptide Peptide Amide side_chain_deprotection->final_peptide

Caption: Proposed workflow for SPPS using a photocleavable fluorinated linker.

Protocol 3: Proposed Protocol for SPPS on a Photocleavable Fluorinated Linker

This protocol is a proposed adaptation for peptide synthesis and should be optimized for specific sequences.

Materials:

  • 4-Amino-2-nitrobenzoyl resin (prepared from 4-fluoro-3-nitrobenzoyl resin via reduction)

  • Fmoc-protected amino acids

  • HBTU/HOBt or HATU/HOAt as coupling reagents

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in DMF

  • TFA cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Photolysis apparatus (e.g., Rayonet reactor with 350 nm lamps)

Procedure:

  • First Amino Acid Coupling: Swell the 4-amino-2-nitrobenzoyl resin in DMF. Couple the first Fmoc-amino acid using standard coupling conditions (e.g., 4 eq. Fmoc-AA-OH, 3.95 eq. HBTU, 4 eq. HOBt, 8 eq. DIPEA in DMF for 2 hours).

  • Peptide Elongation: Perform iterative cycles of Fmoc deprotection (20% piperidine in DMF) and subsequent amino acid couplings to assemble the desired peptide sequence.

  • Photolytic Cleavage: After completion of the synthesis and removal of the final N-terminal Fmoc group, wash the resin thoroughly with DCM and methanol, and dry under vacuum. Suspend the resin in a suitable solvent (e.g., methanol or THF) in a quartz reaction vessel. Irradiate with UV light at 350 nm for 4-8 hours with gentle agitation.

  • Product Isolation: Filter the resin and collect the filtrate. Wash the resin with fresh solvent. Combine the filtrates and evaporate the solvent.

  • Side-Chain Deprotection: Treat the crude peptide with a TFA cleavage cocktail for 2-3 hours at room temperature to remove side-chain protecting groups.

  • Purification: Precipitate the peptide with cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by preparative RP-HPLC.

Logical Relationships and Workflows

Diagram: General Workflow for Solid-Phase Synthesis

This diagram illustrates the fundamental cycle of solid-phase synthesis.

general_sps_workflow start Resin with Linker deprotection Deprotection start->deprotection washing1 Washing deprotection->washing1 coupling Coupling of Protected Monomer washing1->coupling washing2 Washing coupling->washing2 cycle Repeat n times washing2->cycle cycle->deprotection Continue cleavage Cleavage from Resin & Deprotection cycle->cleavage End product Final Product cleavage->product

Caption: The fundamental cycle of solid-phase synthesis.

Conclusion

Fluorinated benzoic acids offer a valuable addition to the toolbox of linkers for solid-phase synthesis. Their unique electronic properties allow for the development of robust and orthogonal synthetic strategies. The use of 4-fluoro-3-nitrobenzoic acid as a linker for the synthesis of biaryl ethers demonstrates a practical and efficient application. Furthermore, the adaptation of this chemistry to create photocleavable linkers for peptide synthesis opens up new avenues for the production of complex peptides where mild and specific cleavage conditions are required. The protocols and data presented here provide a foundation for researchers to explore and implement these versatile techniques in their own synthetic endeavors.

References

Application Notes and Protocols: Laboratory Scale Synthesis of 2,4,5-Trifluoro-3-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale synthesis of 2,4,5-Trifluoro-3-nitrobenzoic acid and its subsequent conversion to ester and amide derivatives. The methodologies outlined are based on established chemical principles and analogous transformations reported in the scientific literature.

Synthesis of 2,4,5-Trifluorobenzoic Acid

The synthesis of the starting material, 2,4,5-Trifluorobenzoic acid, is a critical first step. A reliable method involves a multi-step process starting from tetrachlorophthalic anhydride.

Experimental Protocol: Synthesis of 2,4,5-Trifluorobenzoic Acid

This protocol is adapted from a reported synthesis and involves hydrolysis, fluorination, and decarboxylation steps.

Materials:

  • Tetrachlorophthalic anhydride

  • 10% Sodium hydroxide solution

  • Zinc powder

  • Ethyl acetate

  • Hydrochloric acid

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrolysis and Reduction: In a suitable reaction vessel, combine 75 g (0.262 mol) of tetrachlorophthalic anhydride and 102.18 g (1.572 mol) of zinc powder with 750 mL of 10% sodium hydroxide solution.

  • Heat the mixture to 60 °C and stir for 4 hours.

  • Cool the reaction mixture to room temperature and wash sequentially with 100 mL of sodium hydroxide solution and 100 mL of distilled water.

  • Filter the mixture. To the filter residue, add 100 mL of ethyl acetate and then add hydrochloric acid dropwise until the residue dissolves.

  • Separate the aqueous layer and extract it twice with 100 mL of ethyl acetate.

  • Fluorination and Decarboxylation: The subsequent fluorination and decarboxylation steps are carried out according to established literature procedures, which involve the replacement of chlorine atoms with fluorine and the removal of a carboxyl group.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • The final product, 2,4,5-Trifluorobenzoic acid, is obtained as a pure solid.

Quantitative Data:
ParameterValueReference
Starting MaterialTetrachlorophthalic anhydride[1]
Final Product2,4,5-Trifluorobenzoic acid[1]
Yield96.3%[1]
Melting Point101–102 °C[1]

Nitration of 2,4,5-Trifluorobenzoic Acid

The introduction of a nitro group at the 3-position of 2,4,5-Trifluorobenzoic acid is achieved through electrophilic aromatic substitution using a nitrating agent. A common and effective method involves a mixture of concentrated nitric acid and sulfuric acid.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the nitration of similar fluorinated benzoic acids.

Materials:

  • 2,4,5-Trifluorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 10 g of 2,4,5-Trifluorobenzoic acid to the cooled sulfuric acid with stirring until it is completely dissolved.

  • Prepare a nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 35 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 2,4,5-Trifluorobenzoic acid over a period of 30-60 minutes, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture three times with 50 mL portions of dichloromethane.

  • Combine the organic extracts and wash them with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization.

Anticipated Quantitative Data:
ParameterAnticipated ValueNotes
Yield70-85%Based on nitration of similar substrates.
Purity>95% after recrystallizationPurity to be confirmed by analytical methods (NMR, HPLC).

Synthesis of this compound Derivatives

A. Esterification (Fischer Esterification)

Esters of this compound can be readily prepared via Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of Methyl 2,4,5-Trifluoro-3-nitrobenzoate

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Brine solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 5 g of this compound in 50 mL of anhydrous methanol.

  • Carefully add 1 mL of concentrated sulfuric acid dropwise to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in 50 mL of ethyl acetate and wash it sequentially with water, saturated sodium bicarbonate solution, and saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,4,5-Trifluoro-3-nitrobenzoate.

  • Purify the crude product by column chromatography or recrystallization.

B. Amidation

Amide derivatives can be synthesized by activating the carboxylic acid group, followed by reaction with an appropriate amine. A common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Experimental Protocol: Synthesis of N-Benzyl-2,4,5-trifluoro-3-nitrobenzamide

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5 g of this compound, 1.2 equivalents of benzylamine, and 1.1 equivalents of HOBt in 50 mL of anhydrous dichloromethane.

  • Add 2 equivalents of DIPEA to the mixture and stir for 10 minutes at room temperature.

  • Add 1.2 equivalents of EDC to the reaction mixture and stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with 50 mL of dichloromethane and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-benzyl-2,4,5-trifluoro-3-nitrobenzamide.

Anticipated Quantitative Data for Derivatives:
DerivativeSynthesis MethodReagentsAnticipated Yield
Methyl EsterFischer EsterificationMethanol, H₂SO₄80-95%
N-Benzyl AmideEDC/HOBt CouplingBenzylamine, EDC, HOBt, DIPEA70-90%

Visualizations

Reaction Pathway

Synthesis_Pathway A 2,4,5-Trifluorobenzoic Acid B This compound A->B Nitration (HNO₃, H₂SO₄) C Ester Derivative B->C Esterification (R-OH, H⁺) D Amide Derivative B->D Amidation (R-NH₂, Coupling Agent)

Caption: Synthetic pathway for this compound and its derivatives.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization Start Start: 2,4,5-Trifluorobenzoic Acid Nitration Nitration Reaction Start->Nitration Workup1 Aqueous Workup & Extraction Nitration->Workup1 Purification1 Purification (Recrystallization) Workup1->Purification1 Product1 This compound Purification1->Product1 Esterification Esterification Reaction Product1->Esterification Amidation Amidation Reaction Product1->Amidation Workup2 Workup & Extraction Esterification->Workup2 Amidation->Workup2 Purification2 Purification (Chromatography) Workup2->Purification2 Product2 Ester/Amide Derivative Purification2->Product2

Caption: General experimental workflow for synthesis and derivatization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,5-Trifluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4,5-Trifluoro-3-nitrobenzoic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Nitration Verify the concentration and quality of nitric and sulfuric acids. Ensure a fresh nitrating mixture is prepared.Proper nitronium ion (NO₂⁺) generation for effective electrophilic aromatic substitution.
Optimize the reaction temperature. The nitration of fluorinated benzoic acids is typically conducted at low temperatures (e.g., 0-10°C) to control the exothermic reaction.[1][2]Minimized side reactions and decomposition of starting material, leading to a higher yield of the desired product.
Increase the reaction time or allow the reaction to slowly warm to room temperature after the initial addition of the nitrating agent.Drives the reaction to completion.
Loss During Work-up When quenching the reaction with ice water, ensure the precipitation of the product is complete by allowing sufficient time and using a large volume of ice.[2]Maximizes the recovery of the crude product.
During washing steps, use ice-cold water or appropriate cold solvents to minimize the dissolution of the product.[2]Reduces product loss during purification.
Incorrect Starting Material Confirm the identity and purity of the 2,4,5-Trifluorobenzoic acid starting material using appropriate analytical techniques (e.g., NMR, melting point).Ensures the reaction is being performed on the correct substrate.

Issue 2: Formation of Impurities and Side Products

Potential Cause Troubleshooting Step Expected Outcome
Over-nitration (Dinitro-products) Maintain a strict low-temperature profile during the addition of the nitrating mixture.[1][2]Reduces the rate of the second nitration, improving selectivity for the mono-nitro product.
Use a stoichiometric amount or a slight excess of the nitrating agent. Avoid a large excess.Minimizes the availability of the nitrating species for subsequent reactions.
Formation of Isomers The directing effects of the fluorine and carboxylic acid groups on the aromatic ring dictate the regioselectivity. The formation of other isomers is possible.While difficult to eliminate completely, careful control of reaction conditions can favor the desired isomer. Purification by recrystallization or chromatography will be necessary.
Degradation of Starting Material Add the nitrating mixture slowly and dropwise to the solution of 2,4,5-Trifluorobenzoic acid in sulfuric acid to control the exotherm.[2]Prevents localized overheating and potential decomposition of the starting material or product.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Step Expected Outcome
Persistent Impurities Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, acetic acid).[2][3]Removes most impurities, yielding a product with higher purity.
If recrystallization is insufficient, consider column chromatography on silica gel using an appropriate eluent system.Provides a higher degree of separation for closely related impurities.
Oily or Tarry Product Ensure complete removal of residual acids from the work-up by thorough washing.Prevents the product from appearing as an oil or tar.
If the product is an oil, try triturating with a non-polar solvent like hexane to induce crystallization.[3]Can help to solidify the product and remove non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

Q2: What is the best method for purifying the final product?

A2: Recrystallization is the most common and often sufficient method for purifying the crude product.[2] Suitable solvent systems may include ethanol/water or acetic acid.[3] For very high purity requirements, column chromatography may be necessary.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: Standard analytical techniques should be used for characterization. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and isomeric purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: A sharp melting point range indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity and quantify any impurities.

Q4: What are the key safety precautions to take during this synthesis?

A4: The nitration of aromatic compounds involves highly corrosive and reactive chemicals.[1]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction is exothermic; therefore, careful temperature control is essential to prevent runaway reactions.

  • Add reagents slowly and carefully, especially the nitrating mixture.

  • Neutralize all acidic waste before disposal according to institutional safety guidelines.

Experimental Protocols

General Protocol for the Nitration of 2,4,5-Trifluorobenzoic Acid

Disclaimer: This is a generalized protocol based on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a stoichiometric equivalent of concentrated nitric acid to a cooled (0°C) amount of concentrated sulfuric acid. Keep this mixture in an ice bath.

  • Reaction Setup: Dissolve 1 equivalent of 2,4,5-Trifluorobenzoic acid in an appropriate amount of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool the flask in an ice-salt bath to 0°C.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 2,4,5-Trifluorobenzoic acid, ensuring the temperature is maintained between 0-10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified period (e.g., 1-2 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product with several portions of ice-cold water to remove residual acids.

  • Drying: Dry the product, preferably in a vacuum oven at a low temperature.

  • Purification: Recrystallize the dried crude product from a suitable solvent system to obtain the purified this compound.

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Nitrating Mixture (HNO₃ + H₂SO₄) nitration Slow Addition of Nitrating Mixture (0-10°C) prep_reagents->nitration dissolve_sm Dissolve 2,4,5-Trifluorobenzoic Acid in H₂SO₄ dissolve_sm->nitration stir Stir at Low Temperature (1-2 hours) nitration->stir quench Quench on Ice stir->quench filter Vacuum Filtration quench->filter wash Wash with Cold Water filter->wash dry Dry Product wash->dry purify Recrystallize dry->purify

Caption: A step-by-step workflow for the synthesis of this compound.

TroubleshootingLogic Troubleshooting Logic for Low Yield start Low Yield Observed check_temp Was Temperature Controlled (0-10°C)? start->check_temp check_reagents Are Nitrating Agents Fresh and Concentrated? check_temp->check_reagents Yes cause_temp High Temp -> Side Reactions check_temp->cause_temp No check_workup Was Work-up Performed with Cold Solvents? check_reagents->check_workup Yes cause_reagents Poor Reagents -> Incomplete Reaction check_reagents->cause_reagents No cause_workup Warm Solvents -> Product Loss check_workup->cause_workup No end Consult Further check_workup->end Yes solution_temp Optimize Cooling cause_temp->solution_temp solution_reagents Use Fresh Reagents cause_reagents->solution_reagents solution_workup Use Ice-Cold Solvents cause_workup->solution_workup

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of 2,4,5-Trifluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2,4,5-Trifluoro-3-nitrobenzoic acid. The information is structured to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and suggested solutions.

Problem EncounteredPossible Cause(s)Suggested Solution(s)
Low Purity After Recrystallization - Improper solvent choice.- Incomplete removal of impurities.- Co-crystallization of isomers.- Select a solvent with a significant difference in solubility for the product at high and low temperatures.[1]- Consider a second recrystallization step.- For persistent isomeric impurities, explore fractional crystallization or preparative chromatography.
Product is an Oil, Not Crystals ("Oiling Out") - The solution is supersaturated at a temperature above the melting point of the impure compound.- Cooling is too rapid.- High concentration of impurities.- Re-heat the solution to dissolve the oil.- Add a small amount of additional hot solvent and allow it to cool more slowly.- Consider a preliminary purification step like column chromatography to reduce impurity load.[2]
Colored Impurities (Yellowish/Brownish Tint) - Presence of tar-like by-products from the nitration reaction.- Residual starting materials or side-reaction products.- During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.- Perform vacuum sublimation for highly pure, white crystalline product.
Poor Recovery After Recrystallization - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[2]- Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize precipitation.[3]- Use a pre-heated funnel and flask for hot filtration to prevent the product from crashing out prematurely.
Broad or Depressed Melting Point - The sample is still impure.- Repeat the purification step (e.g., recrystallization).- Ensure the product is thoroughly dried to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in similar substituted nitrobenzoic acids include:

  • Positional Isomers: Isomers formed during the nitration of the trifluorobenzoic acid precursor can be difficult to separate due to similar physical properties.[4]

  • Unreacted Starting Materials: The presence of unreacted 2,4,5-trifluorobenzoic acid is possible.

  • Side-Reaction Products: Nitration reactions can produce various by-products, including tar-like substances that can discolor the final product.[4]

  • Residual Solvents: Solvents used in the reaction or initial work-up may be present in the crude product.[4]

Q2: How can I remove colored impurities from my crude product?

A2: A common and effective method is to use activated charcoal during recrystallization. Add a small amount of activated charcoal to the hot, dissolved solution and boil for a few minutes. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. For higher purity, vacuum sublimation can also be a very effective technique to separate the volatile product from non-volatile colored impurities.

Q3: I'm having difficulty finding a suitable recrystallization solvent. What should I look for?

A3: An ideal recrystallization solvent should:

  • Completely dissolve the crude this compound at an elevated temperature (near the solvent's boiling point).

  • Have very low solubility for the product at low temperatures (e.g., 0-4 °C) to ensure good recovery.[1]

  • Either dissolve impurities well at all temperatures or not at all, allowing for their separation.[1]

  • Not react with the product.[1]

  • Be volatile enough to be easily removed from the purified crystals.[1]

Based on the properties of similar nitrobenzoic acids, consider solvent systems like ethanol/water, methanol/water, or toluene.[5][6]

Q4: My product is "oiling out" instead of crystallizing. What can I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cools too quickly. To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent to decrease the concentration, and then allowing the solution to cool more slowly. Using a scratching technique on the inside of the flask with a glass rod can sometimes induce crystallization.[3]

Q5: Can I use column chromatography for purification?

A5: Yes, column chromatography can be an effective purification method. Due to the acidic nature of the carboxylic acid group, tailing on the silica gel column can be an issue.[2] To mitigate this, you can add a small percentage (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase.[2] A typical mobile phase could be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2]

Experimental Protocols

Recrystallization Protocol

This protocol provides a general procedure for the recrystallization of crude this compound.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat a suitable solvent (e.g., an ethanol/water mixture) in a separate beaker. Add the minimum amount of the hot solvent to the flask containing the crude product until it is fully dissolved with heating and stirring.[1][7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and then gently boil the solution for 5-10 minutes.[4][1]

  • Hot Filtration: Pre-heat a funnel and a new, clean receiving flask. Quickly filter the hot solution to remove the activated charcoal and any other insoluble impurities. This step should be done rapidly to prevent premature crystallization.[4]

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the precipitation of the purified product.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a period. For complete drying, the crystals can be transferred to a watch glass and placed in a drying oven at a temperature well below the product's melting point or dried in a desiccator.

Visualizations

Purification_Workflow General Purification Workflow for Crude Product crude Crude 2,4,5-Trifluoro- 3-nitrobenzoic Acid dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional for color) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter If no charcoal treatment charcoal->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: General workflow for the purification of this compound via recrystallization.

Troubleshooting_Logic Troubleshooting Logic for 'Oiling Out' start Product 'Oils Out' Instead of Crystallizing reheat Re-heat Solution to Dissolve the Oil start->reheat add_solvent Add Small Amount of Additional Hot Solvent reheat->add_solvent slow_cool Allow to Cool More Slowly add_solvent->slow_cool success Crystals Form slow_cool->success fail Still 'Oils Out' slow_cool->fail If problem persists consider_alt Consider Alternative Solvent or Preliminary Purification fail->consider_alt

References

Identifying side products in the synthesis of 2,4,5-Trifluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the identification and mitigation of side products during the synthesis of 2,4,5-Trifluoro-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound and what are the common side products?

A1: The most common method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 2,4,5-Trifluorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid.[1][2] During this process, several side products can form due to the harsh reaction conditions and the reactivity of the aromatic ring.

Potential Side Products Include:

  • Isomeric Nitro-products: Nitration can occur at other positions on the aromatic ring, leading to the formation of constitutional isomers.

  • Dinitro-products: Over-nitration can introduce a second nitro group onto the ring. This is more likely with excessively high temperatures or prolonged reaction times.[3]

  • Decarboxylated Byproducts: The acidic and high-temperature conditions can lead to the loss of the carboxylic acid group (-COOH), a reaction known as decarboxylation.[4][5] This can result in the formation of 1,2,4-trifluoro-5-nitrobenzene.

  • Oxidative Degradation Products: The strong oxidizing nature of the nitrating mixture can cause degradation of the starting material and the desired product, leading to a variety of impurities and reduced yield.

Q2: How can I minimize the formation of dinitro- and other over-nitrated side products?

A2: To minimize over-nitration, it is crucial to carefully control the reaction temperature and the stoichiometry of the nitrating agents.[3] Running the reaction at a lower temperature (e.g., 0-10°C) and slowly adding the nitrating agent to the solution of 2,4,5-Trifluorobenzoic acid can help prevent localized overheating and excessive nitration.[6] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows you to stop the reaction once the starting material is consumed, preventing further reaction to dinitro-products.

Q3: What causes the loss of the carboxylic acid group (decarboxylation) and how can it be prevented?

A3: Decarboxylation of benzoic acids can be induced by high temperatures and strong acidic conditions.[4][5] While the electron-withdrawing fluorine and nitro groups generally make the aromatic carboxyl group more stable against decarboxylation, it can still occur under forcing nitration conditions. To prevent this, use the mildest effective reaction conditions—avoid excessive temperatures and keep the reaction time to the minimum necessary for complete conversion of the starting material.

Q4: Are there any specific impurities that might originate from the starting material?

A4: Yes, the purity of the starting 2,4,5-Trifluorobenzoic acid is critical. Impurities in the starting material will likely be nitrated as well, leading to a mixture of undesired nitro-compounds that can be difficult to separate from the final product. It is recommended to use high-purity starting material or to purify it before use.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired product with multiple spots on TLC. 1. Over-nitration: Formation of dinitro- and other highly nitrated species.[3] 2. Decarboxylation: Loss of the -COOH group.[4] 3. Incomplete Reaction: Starting material remains. 4. Degradation: Oxidation of organic material by the nitrating mixture.1. Control Temperature: Maintain a lower reaction temperature (e.g., 0-10°C). 2. Monitor Reaction: Use TLC or HPLC to track the consumption of starting material and stop the reaction at the optimal time. 3. Stoichiometry: Use a carefully measured amount of the nitrating agent; avoid a large excess. 4. Purification: Purify the crude product using recrystallization or column chromatography to isolate the desired product.
Product is discolored (e.g., dark brown or yellow). 1. Oxidative Degradation: Formation of colored byproducts from oxidation. 2. Residual Nitrating Agent: Traces of nitric acid or nitrogen oxides can cause coloration.1. Purification: Recrystallize the product from a suitable solvent (e.g., aqueous ethanol or toluene) to remove colored impurities.[7] 2. Washing: During workup, thoroughly wash the organic extract with water and sodium bicarbonate solution to remove residual acids.
An unexpected peak corresponding to a lower molecular weight is observed in Mass Spectrometry (MS). Decarboxylation: The peak likely corresponds to the decarboxylated and nitrated side product (e.g., 1,2,4-trifluoro-5-nitrobenzene).1. Milder Conditions: Reduce the reaction temperature and/or time. 2. Separation: These more nonpolar byproducts can often be separated from the desired carboxylic acid by column chromatography.
NMR spectrum shows a complex mixture of aromatic signals. Isomer Formation: Nitration has occurred at different positions on the aromatic ring, leading to a mixture of isomers.1. Reaction Conditions: The regioselectivity of nitration can sometimes be influenced by the acid mixture and temperature. However, separation is often the more practical solution. 2. Chromatography: Careful column chromatography may be required to separate the isomers. 3. Recrystallization: Fractional crystallization might be effective if the isomers have significantly different solubilities.

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a general procedure and may require optimization.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C using an ice bath.

  • Addition of Starting Material: Slowly add solid 2,4,5-Trifluorobenzoic acid portion-wise to the cooled sulfuric acid, ensuring the temperature does not rise significantly. Stir until all the solid has dissolved.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the solution of the benzoic acid derivative while maintaining the temperature between 5-10°C.[1]

  • Reaction: After the addition is complete, stir the mixture at the same temperature for a specified time (e.g., 2-5 hours), monitoring the reaction's progress by TLC.[1]

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The crude product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acids.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for nitrobenzoic acids include ethanol/water mixtures or toluene.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Synthesis Pathway and Side Product Formation

The following diagram illustrates the primary synthesis pathway for this compound and the formation of key side products.

Synthesis_Side_Products SM 2,4,5-Trifluorobenzoic Acid DP This compound (Desired Product) SM->DP HNO3, H2SO4 (Nitration) SP1 Isomeric Nitro-products SM->SP1 Nitration at alternate position SP3 1,2,4-Trifluorobenzene (Decarboxylation Intermediate) SM->SP3 SP2 Dinitro-products DP->SP2 SP4 Nitrated Decarboxylated Byproduct SP3->SP4 Nitration

Caption: Synthesis of this compound and major side reaction pathways.

References

Technical Support Center: Optimizing Substitutions on 2,4,5-Trifluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for nucleophilic aromatic substitution (SNAr) on 2,4,5-Trifluoro-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs) - General Questions

Q1: What is the expected order of reactivity for the fluorine atoms on this compound in a nucleophilic aromatic substitution (SNAr) reaction?

A1: The reactivity of the fluorine atoms is primarily dictated by the strong electron-withdrawing effect of the nitro group (-NO2) at the C3 position. In SNAr reactions, positions ortho and para to a strong electron-withdrawing group are significantly activated. Therefore, the expected order of reactivity is:

  • Fluorine at C4 (para to -NO2): This is the most activated position and will be the most readily substituted. The para relationship allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate.

  • Fluorine at C2 (ortho to -NO2): This position is also activated, but may be slightly less reactive than the C4 position due to potential steric hindrance from the adjacent carboxylic acid group.

  • Fluorine at C5 (meta to -NO2): This position is the least reactive towards nucleophilic attack as it does not benefit from direct resonance stabilization of the intermediate. Substitution at this position is generally not observed under typical SNAr conditions.

Q2: Why is fluorine a good leaving group in this specific reaction, while it's generally considered a poor leaving group in SN2 reactions?

A2: The mechanism of nucleophilic aromatic substitution (SNAr) is different from an SN2 reaction. In SNAr, the rate-determining step is the nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate (Meisenheimer complex). The high electronegativity of fluorine provides a strong inductive electron-withdrawing effect that stabilizes this negatively charged intermediate, thereby lowering the activation energy for this crucial step. While the carbon-fluorine bond is strong, its cleavage occurs in the subsequent, faster, rearomatization step.

Q3: What are the typical nucleophiles used for substitutions on this compound?

A3: A wide range of nucleophiles can be employed, including:

  • N-nucleophiles: Primary and secondary amines (e.g., alkylamines, anilines, morpholine).

  • O-nucleophiles: Alkoxides, phenoxides, and hydroxides.

  • S-nucleophiles: Thiolates.

The choice of nucleophile will depend on the desired final product. Stronger nucleophiles will generally react more readily.

Troubleshooting Guide

Q1: I am observing low or no conversion in my reaction. What are the potential causes and solutions?

A1:

  • Insufficient Activation: Ensure your reaction conditions are suitable for SNAr.

    • Base: A base is often required to deprotonate the nucleophile (e.g., for amines or thiols) or to act as a scavenger for the HF generated. Common bases include K2CO3, Et3N, or DIPEA. For less nucleophilic amines, a stronger base like NaH may be necessary.

    • Solvent: Use a polar aprotic solvent such as DMF, DMSO, or NMP to solvate the nucleophile and facilitate the reaction.

    • Temperature: While some reactions may proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate. Try increasing the temperature incrementally (e.g., to 50 °C, 80 °C, or higher), but be mindful of potential side reactions (see Q2).

  • Poor Nucleophile: The nucleophile may not be strong enough under the current conditions. Consider using a stronger nucleophile or a stronger base to generate a more potent nucleophilic species.

  • Moisture: The presence of water can protonate the nucleophile or react with the substrate (hydrolysis). Ensure all reagents and solvents are dry.

Q2: My reaction is producing a complex mixture of products, or I am seeing evidence of decarboxylation. How can I mitigate this?

A2:

  • Decarboxylation: The carboxylic acid group can be labile under strongly basic conditions, especially at elevated temperatures, leading to the loss of CO2.

    • Solution: Use a milder base (e.g., K2CO3 instead of NaH or NaOH). If a strong base is necessary, perform the reaction at the lowest possible temperature that allows for a reasonable conversion rate. Protecting the carboxylic acid as an ester prior to the SNAr reaction is a highly effective strategy to prevent decarboxylation. The ester can be hydrolyzed in a subsequent step.

  • Multiple Substitutions: If the reaction is run for too long, at too high a temperature, or with a large excess of a strong nucleophile, you may observe substitution at both the C4 and C2 positions.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Use a stoichiometric amount of the nucleophile or a slight excess (e.g., 1.1-1.5 equivalents). Perform the reaction at a lower temperature to favor the more reactive C4 position.

  • Hydrolysis: If water is present, especially with hydroxide as a nucleophile or under basic conditions, the fluorine atoms can be displaced by a hydroxyl group.

    • Solution: Use anhydrous solvents and reagents.

Q3: I am struggling to purify my final product from the reaction mixture. What are some common purification strategies?

A3:

  • Acid-Base Extraction: If your product is a carboxylic acid, you can often purify it from neutral or basic impurities by an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities. Then, extract the product into a dilute aqueous base (e.g., 1M NaHCO3 or Na2CO3). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove neutral impurities, and finally, the product is precipitated by re-acidification with a strong acid.

  • Chromatography: Column chromatography on silica gel is a common method for purifying substituted nitrobenzoic acids. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic acid to improve peak shape, is a good starting point.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective purification technique.

Data Presentation

Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on this compound

Position of FluorineRelationship to -NO₂Relationship to -COOHPredicted Reactivity
C4parametaHighest
C2orthoorthoModerate
C5metaparaLowest (Generally Unreactive)

Table 2: Typical Reaction Conditions for SNAr on this compound (or its Ester)

NucleophileBase (Equivalents)SolventTemperature (°C)Typical Reaction Time (h)
Primary/Secondary AmineK₂CO₃ or Et₃N (2-3)DMF, DMSO25 - 802 - 24
AnilineK₂CO₃ (2-3)DMF, NMP80 - 12012 - 48
Alkoxide (e.g., NaOMe)(Pre-formed)Corresponding Alcohol or DMF25 - 601 - 6
ThiolK₂CO₃ or Et₃N (2)DMF, DMSO25 - 501 - 4

Note: These are representative conditions and may require optimization for specific substrates and nucleophiles.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with a Primary or Secondary Amine

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 - 0.5 M), add the amine (1.1 - 1.5 eq).

  • Add a suitable base, such as potassium carbonate (2.0 - 3.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the mixture with 1M HCl to a pH of ~2-3 to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Protection as a Methyl Ester followed by SNAr

  • Esterification: To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops). Heat the mixture to reflux and stir for 4-6 hours, or until TLC indicates complete conversion. Remove the methanol under reduced pressure, dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to afford the methyl ester.

  • SNAr Reaction: Dissolve the methyl 2,4,5-trifluoro-3-nitrobenzoate (1.0 eq) in a suitable anhydrous solvent (e.g., DMF). Add the nucleophile (1.1 - 1.5 eq) and base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction as required and monitor its progress.

  • After completion, perform an aqueous work-up by diluting with water and extracting with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the resulting substituted ester by chromatography or recrystallization.

  • Hydrolysis (if required): The purified ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water, or aqueous HCl).

Mandatory Visualizations

SNAr_Pathway reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu⁻ nucleophile Nucleophile (NuH) base Base base->nucleophile -H⁺ product 4-Substituted-2,5-difluoro- 3-nitrobenzoic Acid intermediate->product - F⁻ hf HF

Caption: General reaction pathway for the SNAr on this compound.

Troubleshooting_Workflow start Experiment Start check_conversion Low/No Conversion? start->check_conversion complex_mixture Complex Mixture/ Side Products? check_conversion->complex_mixture No increase_temp Increase Temperature check_conversion->increase_temp Yes purification_issue Purification Issues? complex_mixture->purification_issue No lower_temp Lower Temperature complex_mixture->lower_temp Yes success Successful Reaction purification_issue->success No acid_base_extraction Acid-Base Extraction purification_issue->acid_base_extraction Yes stronger_base Use Stronger Base/ Optimize Solvent increase_temp->stronger_base check_nucleophile Check Nucleophile Purity/Strength stronger_base->check_nucleophile check_nucleophile->start Re-run milder_base Use Milder Base lower_temp->milder_base protect_cooh Protect Carboxylic Acid milder_base->protect_cooh monitor_reaction Monitor Reaction Closely protect_cooh->monitor_reaction monitor_reaction->start Re-run chromatography Column Chromatography acid_base_extraction->chromatography recrystallization Recrystallization chromatography->recrystallization recrystallization->success

Caption: A logical workflow for troubleshooting common issues in substitution reactions.

Stability and decomposition of 2,4,5-Trifluoro-3-nitrobenzoic acid under heat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2,4,5-Trifluoro-3-nitrobenzoic acid, focusing on its stability and decomposition under thermal stress.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?

Q2: What are the expected decomposition products of this compound upon heating?

A2: Direct experimental data on the decomposition products of this compound is limited. However, based on the decomposition of similar compounds, potential products could include carbon oxides (CO, CO2), hydrogen fluoride, and nitrogen oxides.[1] The decomposition of nitrobenzoic acids can be complex, potentially involving decarboxylation to form fluorinated nitrobenzenes.

Q3: Are there any known hazardous reactions or incompatibilities to be aware of when heating this compound?

A3: Yes, contact with strong bases and strong oxidizing agents should be avoided, as these can lead to reactions that may be exothermic.[1] The thermal decomposition itself can be exothermic and may lead to a rapid increase in pressure if conducted in a closed system.

Q4: How can I experimentally determine the decomposition temperature of this compound?

A4: Standard thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended. These methods can determine the onset temperature of decomposition, the peak exothermic temperature, and the associated mass loss.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected color change (darkening) upon gentle heating. This could be an initial sign of slow decomposition, even below the main decomposition temperature.Immediately stop heating and allow the sample to cool. Analyze a small portion of the material to check for impurities or degradation products. Consider performing the reaction or process at a lower temperature if possible.
Rapid gas evolution and pressure build-up in a sealed reaction vessel. The decomposition of the nitro group and decarboxylation can release gases such as NOx, CO, and CO2. This indicates that the decomposition temperature has been reached or exceeded.Extreme caution is advised. Immediately and carefully vent the reaction vessel in a fume hood. Do not heat the sample further. For future experiments, ensure an appropriate pressure relief system is in place or conduct the experiment in an open or vented system.
Inconsistent results in thermal analysis (DSC/TGA). This could be due to variations in sample packing, heating rate, or atmospheric conditions (e.g., inert vs. oxidizing).Ensure consistent sample preparation and packing in the analysis crucibles. Use a standardized heating rate for all experiments. Calibrate the instrument regularly. Run experiments under both inert (e.g., Nitrogen) and oxidizing (e.g., Air) atmospheres to understand the effect of oxygen on decomposition.
Low yield or formation of unexpected byproducts in a high-temperature reaction. The reaction temperature may be causing partial decomposition of the this compound starting material or product.Characterize the byproducts to understand the decomposition pathway. Lower the reaction temperature and/or reduce the reaction time. Consider using a catalyst that allows the reaction to proceed at a lower temperature.

Quantitative Data Summary

Specific quantitative thermal decomposition data for this compound is not available in the cited literature. The following table provides an illustrative example of the type of data that would be obtained from thermal analysis, based on values reported for other nitrobenzoic acid isomers.[2] This data should not be considered as experimentally verified for this compound.

Parameter Value (Illustrative) Method Notes
Onset Decomposition Temperature (Tonset)220 - 250 °CDSC/TGAThe temperature at which decomposition begins.
Peak Exothermic Temperature (Tpeak)260 - 290 °CDSCThe temperature at which the rate of heat release is maximum.
Heat of Decomposition (ΔHd)300 - 1000 J/gDSCThe total energy released during decomposition.
Mass Loss at Decomposition40 - 60%TGAThe percentage of mass lost during the main decomposition step.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature, peak exothermic temperature, and heat of decomposition of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the furnace atmosphere to a continuous purge of nitrogen gas (50 mL/min) to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the onset temperature of any exothermic event by the intersection of the baseline with the tangent of the leading edge of the peak.

    • Identify the peak temperature of the exotherm.

    • Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd).

Protocol 2: Analysis of Mass Loss by Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range of mass loss and the total mass loss during the thermal decomposition of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Set the furnace atmosphere to a continuous purge of nitrogen gas (50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 500 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the sample mass as a function of temperature.

    • Determine the temperature range over which significant mass loss occurs.

    • Calculate the percentage of mass lost at each decomposition step.

Visualizations

Experimental_Workflow Diagram 1: Experimental Workflow for Thermal Stability Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample 2,4,5-Trifluoro- 3-nitrobenzoic acid Sample Weighing Accurate Weighing (1-3 mg for DSC, 5-10 mg for TGA) Sample->Weighing Encapsulation Pan Encapsulation (Al for DSC, Ceramic/Pt for TGA) Weighing->Encapsulation DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA HeatFlow Heat Flow vs. Temperature DSC->HeatFlow MassLoss Mass vs. Temperature TGA->MassLoss Parameters Determination of: - Tonset - Tpeak - ΔHd - % Mass Loss HeatFlow->Parameters MassLoss->Parameters Report Report Parameters->Report Final Report

Caption: Workflow for thermal analysis of this compound.

Decomposition_Pathway Diagram 2: Postulated Thermal Decomposition Pathway cluster_primary Primary Decomposition cluster_products Potential Products cluster_secondary Secondary Decomposition / Fragmentation cluster_final Final Products Start 2,4,5-Trifluoro- 3-nitrobenzoic acid Decarboxylation Decarboxylation Start->Decarboxylation Heat Denitration Denitration Start->Denitration Heat CO2 CO2 Decarboxylation->CO2 Fluoronitrobenzene Trifluoronitrobenzene Intermediate Decarboxylation->Fluoronitrobenzene NOx NOx Denitration->NOx Fluorobenzoic_acid Trifluorobenzoic acid Intermediate Denitration->Fluorobenzoic_acid Ring_cleavage Aromatic Ring Cleavage Fluoronitrobenzene->Ring_cleavage Fluorobenzoic_acid->Ring_cleavage HF HF Ring_cleavage->HF CO CO Ring_cleavage->CO Other_fragments Other Gaseous Fragments Ring_cleavage->Other_fragments

Caption: Postulated thermal decomposition pathway for the title compound.

References

How to avoid common impurities in fluorinated benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and avoiding common impurities during the synthesis of fluorinated benzoic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of 2-fluorobenzoic acid?

The synthesis of 2-fluorobenzoic acid, a common fluorinated benzoic acid, can be prone to several impurities depending on the synthetic route. Two prevalent methods are the diazotization of anthranilic acid and the oxidation of o-fluorotoluene, each with a distinct impurity profile.[1]

  • Diazotization of Anthranilic Acid:

    • Unreacted Anthranilic Acid: Incomplete diazotization can lead to the carryover of the starting material.[1]

    • Isomeric Fluorobenzoic Acids: While the ortho position is favored, small amounts of 3- and 4-fluorobenzoic acid can form.[1]

    • Phenolic Byproducts: Reaction of the diazonium salt with water can produce salicylic acid.[1]

    • Azo Compounds: Side reactions involving the diazonium salt can result in colored azo-byproducts, leading to discoloration of the final product.[1]

  • Oxidation of o-Fluorotoluene:

    • Unreacted o-Fluorotoluene: Incomplete oxidation will leave residual starting material.[1]

    • o-Fluorobenzaldehyde: Partial oxidation of the methyl group can result in the formation of the corresponding aldehyde.[1][2]

    • Benzoic Acid: In some cases, radical side reactions can lead to the loss of the fluorine substituent, forming benzoic acid, which can be challenging to separate.[1]

Q2: My final fluorinated benzoic acid product is discolored. What is the likely cause and how can I fix it?

A yellow or brownish tint in the final product is typically due to trace organic impurities.[1][3]

  • Likely Causes:

    • Azo Compounds: In syntheses involving diazotization, residual diazonium salts can form colored azo-byproducts.[1]

    • Oxidation Products: Minor, colored byproducts can form from the oxidation of starting materials or the product, particularly at elevated temperatures.[1]

    • Tar-like Byproducts: Side reactions during the diazotization of anthranilic acid can form tar-like substances.[3]

  • Purification Methods:

    • Activated Carbon Treatment: Adding a small amount of activated carbon to a hot solution of the crude product before recrystallization can effectively adsorb colored impurities.[1][3] The solution is then filtered to remove the carbon before crystallization.

    • Recrystallization: This is a standard method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water) should be chosen to maximize the recovery of the pure product while leaving impurities in the solution.[3]

    • Sublimation: Vacuum sublimation is a highly effective technique for obtaining a pure, white crystalline product by separating the volatile fluorinated benzoic acid from non-volatile colored impurities.[3]

Q3: I'm observing low yield in my synthesis. What are the potential causes?

Low yields can stem from several factors related to reaction conditions and reagent stability.

  • For Diazotization Reactions:

    • Premature Decomposition of the Diazonium Salt: Diazonium salts are often unstable and can decompose if the temperature is not strictly controlled or if they are exposed to light.[1]

    • Side Reactions with Water: The presence of excess water can lead to the formation of phenolic byproducts (e.g., salicylic acid), reducing the yield of the desired fluorinated benzoic acid.[1]

  • For Oxidation Reactions:

    • Inefficient Oxidant: The choice and amount of the oxidizing agent are critical. A sufficiently strong oxidant and the correct stoichiometry are necessary for complete conversion.[1]

    • Suboptimal Reaction Conditions: Temperature and reaction time are crucial parameters. Conditions that are too mild may lead to incomplete oxidation, while overly harsh conditions can cause product degradation.[1][4]

Q4: How can I detect and quantify impurities in my fluorinated benzoic acid sample?

Several analytical techniques are available to assess the purity of your product. The choice of method often depends on the nature of the expected impurities and the required sensitivity.[2]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying non-volatile impurities, such as isomeric acids, unreacted starting materials, and byproducts.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities. The benzoic acid usually requires derivatization (e.g., methylation) before analysis.[2][5] This method is highly sensitive and can detect impurities at trace levels.[6]

  • Quantitative Nuclear Magnetic Resonance (qNMR): Provides structural information and can be used for the intrinsic quantitative analysis of the main component and impurities without the need for a reference standard for each impurity.[2]

Troubleshooting Guides

This section provides a structured approach to resolving common issues during fluorinated benzoic acid synthesis.

Issue 1: Presence of Isomeric Impurities
  • Symptom: HPLC or GC-MS analysis shows the presence of other fluorobenzoic acid isomers (e.g., 3- and 4-fluorobenzoic acid in a 2-fluorobenzoic acid synthesis).[1]

  • Likely Cause: Non-specific reaction conditions leading to a lack of regioselectivity.

  • Troubleshooting Workflow:

    start Isomeric Impurities Detected check_temp Verify Temperature Control during Diazotization start->check_temp optimize_reagents Optimize Fluorinating Agent and Reaction Conditions check_temp->optimize_reagents Temp. Unstable purify Purification Required check_temp->purify Temp. Stable optimize_reagents->purify recrystallize Fractional Recrystallization purify->recrystallize chromatography Column Chromatography purify->chromatography end_pure Pure Product recrystallize->end_pure chromatography->end_pure

    Caption: Troubleshooting workflow for isomeric impurities.

Issue 2: Incomplete Reaction
  • Symptom: Presence of significant amounts of starting material (e.g., anthranilic acid, o-fluorotoluene) or reaction intermediates (e.g., o-fluorobenzaldehyde) in the final product.[1][2]

  • Likely Cause: Insufficient reaction time, incorrect temperature, or inadequate amount/activity of reagents.[1]

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use TLC or HPLC to track the consumption of the starting material.

    • Adjust Reaction Time and Temperature: If the reaction has stalled, consider increasing the reaction time or temperature, but be cautious of potential side reactions.[4]

    • Verify Reagent Stoichiometry and Activity: Ensure a slight excess of the key reagent (e.g., oxidant) is used.[1] For catalytic reactions, confirm the catalyst is active.[1]

Data Presentation

Table 1: Common Impurities in 2-Fluorobenzoic Acid Synthesis and Their Detection Methods.

ImpuritySource/Synthesis RouteAnalytical Method for Detection
Anthranilic AcidDiazotization of anthranilic acid (unreacted starting material)HPLC, GC-MS[1]
3-Fluorobenzoic AcidDiazotization of anthranilic acid (isomeric impurity)HPLC, GC-MS[1]
4-Fluorobenzoic AcidDiazotization of anthranilic acid (isomeric impurity)HPLC, GC-MS[1]
Salicylic AcidDiazotization of anthranilic acid (byproduct from reaction with water)HPLC, GC-MS[1]
o-FluorotolueneOxidation of o-fluorotoluene (unreacted starting material)GC-MS[1][2]
o-FluorobenzaldehydeOxidation of o-fluorotoluene (intermediate oxidation product)GC-MS[1][2]
Benzoic AcidOxidation of o-fluorotoluene (side reaction product)HPLC, GC-MS[1]

Experimental Protocols

Protocol 1: Purification of Fluorinated Benzoic Acid by Recrystallization

This protocol describes a general procedure for the purification of crude fluorinated benzoic acid using a mixed solvent system of ethanol and water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude fluorinated benzoic acid in the minimum amount of hot ethanol.[3]

  • Water Addition: While the ethanol solution is hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the saturation point).[3]

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil the solution for a few minutes. Remove the charcoal by hot filtration.[3]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[3]

  • Drying: Dry the purified crystals in a vacuum oven.[3]

    cluster_purification Recrystallization Workflow dissolve 1. Dissolve crude product in hot ethanol add_water 2. Add hot water until cloudy dissolve->add_water redissolve 3. Add hot ethanol until clear add_water->redissolve decolorize 4. (Optional) Add activated charcoal and hot filter redissolve->decolorize cool 5. Cool to crystallize decolorize->cool Yes/No isolate 6. Isolate crystals by vacuum filtration cool->isolate wash 7. Wash with cold solvent isolate->wash dry 8. Dry under vacuum wash->dry pure_product Pure Product dry->pure_product

    Caption: General workflow for recrystallization.

Protocol 2: Purity Analysis by HPLC

This protocol provides a general method for the purity analysis of fluorinated benzoic acid by High-Performance Liquid Chromatography.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.

  • Procedure:

    • Sample Preparation: Prepare a solution of the fluorinated benzoic acid sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.[3]

    • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Injection: Inject a known volume (e.g., 10 µL) of the sample onto the column.[3]

    • Analysis: Run the HPLC method and monitor the chromatogram at a suitable wavelength (e.g., 254 nm). The main peak corresponds to the fluorinated benzoic acid, and other peaks represent impurities. Purity can be estimated by the area percentage of the main peak.[3]

    start Start Analysis prep_sample Prepare Sample Solution (approx. 1 mg/mL) start->prep_sample equilibrate Equilibrate HPLC System prep_sample->equilibrate inject Inject Sample equilibrate->inject run_hplc Run HPLC Method (C18 Column, UV Detection) inject->run_hplc analyze Analyze Chromatogram (Peak Area %) run_hplc->analyze end Determine Purity analyze->end

    Caption: Workflow for HPLC purity analysis.

References

Technical Support Center: Synthesis of 2,4,5-Trifluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2,4,5-Trifluoro-3-nitrobenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate a smooth and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common precursor for this synthesis is 2,4,5-Trifluorobenzoic acid. The synthesis primarily involves the nitration of this starting material.

Q2: What are the critical reaction parameters to control during the nitration step?

A2: Temperature control is paramount during the nitration of fluorinated benzoic acids. The reaction is typically conducted at low temperatures (e.g., 0-10°C) to prevent over-nitration and the formation of unwanted byproducts.[1][2] The slow, dropwise addition of the nitrating agent is also crucial for maintaining temperature control and ensuring a selective reaction.

Q3: What is a suitable nitrating agent for this synthesis?

A3: A mixture of concentrated sulfuric acid and fuming nitric acid is a commonly used nitrating agent for aromatic compounds.[3] The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), which is the active electrophile in the reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][4] This allows for the tracking of the consumption of the starting material and the formation of the desired product.

Q5: What is the best method for purifying the final product?

A5: Purification can be achieved through recrystallization from a suitable solvent system.[5] The choice of solvent will depend on the solubility of the product and impurities. Washing the crude product with water is also a common step to remove residual acids.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction.- Extend the reaction time or slightly increase the temperature (monitor carefully to avoid byproduct formation).- Ensure efficient stirring to promote reactant mixing.
- Loss of product during workup.- Optimize the extraction and recrystallization steps. Ensure the pH is appropriately adjusted during extraction to maximize product recovery.
- Suboptimal reaction temperature.- Strictly maintain the recommended low temperature during the addition of the nitrating agent. Use an ice-salt bath for better temperature control.[1][2]
Formation of Impurities (e.g., dinitro compounds) - Reaction temperature too high.- Maintain a strict low-temperature profile throughout the reaction. Add the nitrating agent slowly and dropwise.[2]
- Incorrect ratio of nitrating agents.- Use the precise stoichiometry of sulfuric acid and nitric acid as specified in the protocol.
Product is an oil or fails to crystallize - Presence of impurities.- Purify the crude product using column chromatography before attempting recrystallization.
- Residual solvent.- Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
Difficulty in isolating the product after quenching - Product is soluble in the aqueous layer.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery.[1]
- Incorrect pH during workup.- Adjust the pH of the aqueous layer to ensure the carboxylic acid is in its protonated, less soluble form before extraction.

Experimental Protocol

This protocol is a general guideline based on the synthesis of structurally similar compounds. Optimization may be required for specific laboratory conditions.

Materials:

  • 2,4,5-Trifluorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,4,5-Trifluorobenzoic acid.

  • Cooling: Cool the flask in an ice-salt bath to 0°C.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the flask while maintaining the temperature at 0-5°C. Stir until the starting material is completely dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a mixture of concentrated sulfuric acid and fuming nitric acid. Cool this mixture in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of 2,4,5-Trifluorobenzoic acid over a period of 1-2 hours. Crucially, maintain the reaction temperature between 0-10°C throughout the addition. [1][2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.[1][4]

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice with vigorous stirring.

  • Precipitation and Filtration: A solid precipitate of the crude this compound should form. Collect the solid by vacuum filtration and wash it with cold deionized water to remove excess acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

  • Drying: Dry the purified product under vacuum.

Quantitative Data Summary

Parameter Value/Range Reference
Nitration Temperature0 - 10 °C[1][2]
Molar Yield (similar compounds)88% - 96.2%[1][2][4]
Purity by HPLC (similar compounds)94.5% - 96.5%[1][4]

Visualizations

experimental_workflow start Start setup Reaction Setup: - 2,4,5-Trifluorobenzoic acid - Concentrated H₂SO₄ start->setup cooling Cool to 0°C setup->cooling nitration Nitration: - Dropwise addition of  H₂SO₄/HNO₃ mixture - Maintain 0-10°C cooling->nitration monitoring Reaction Monitoring (TLC/HPLC) nitration->monitoring quenching Quenching on Ice monitoring->quenching Reaction Complete isolation Isolation: - Filtration - Washing quenching->isolation purification Purification: Recrystallization isolation->purification end End Product: This compound purification->end troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_temp Review Temperature Logs start->check_temp check_workup Analyze Workup Procedure start->check_workup incomplete Incomplete Reaction check_reaction->incomplete Starting material present temp_issue Temperature Deviation check_temp->temp_issue Exceeded 10°C workup_loss Product Loss During Workup check_workup->workup_loss Aqueous layer shows product solution_reaction Solution: - Extend reaction time - Optimize stirring incomplete->solution_reaction solution_temp Solution: - Use ice-salt bath - Slow down addition rate temp_issue->solution_temp solution_workup Solution: - Optimize extraction pH - Perform multiple extractions workup_loss->solution_workup

References

Technical Support Center: Recrystallization of 2,4,5-Trifluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the purification of 2,4,5-Trifluoro-3-nitrobenzoic acid via recrystallization. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and provide clear experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Q2: How can I determine the optimal solvent ratio for a mixed solvent system?

A2: The optimal ratio should be determined experimentally. A general procedure is to dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol). Then, the hot "anti-solvent" (e.g., water) is added dropwise until the solution becomes slightly cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the concentration of the solute is too high. To remedy this, you can try the following:

  • Add a small amount of additional solvent to the hot solution to reduce the concentration.

  • Lower the cooling rate. Allow the solution to cool to room temperature very slowly before placing it in an ice bath.

  • Try a different solvent system with a lower boiling point.

Q4: I am getting a very low yield of purified product. What are the possible reasons?

A4: Low recovery can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation.

  • Loss during transfer: Be careful when transferring the solution and crystals between flasks and the filtration apparatus.

Q5: How can I improve the purity of my recrystallized this compound?

A5: To enhance purity:

  • Ensure slow cooling to allow for the formation of well-ordered crystals, which tend to exclude impurities.

  • Perform a second recrystallization if the purity after the first is not satisfactory.

  • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Consider using activated charcoal during the recrystallization process to remove colored impurities.

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).Boil off some of the solvent to increase the concentration and then allow the solution to cool again.
The solution is supersaturated but requires nucleation.Try scratching the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of the pure compound.
Crystals form too quickly. The solution is too concentrated, or the cooling is too rapid.Add a small amount of additional hot solvent to the solution and allow it to cool more slowly.[1]
The recrystallized product is colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of the desired product, potentially reducing the yield.
The melting point of the purified product is broad or lower than expected. The product is still impure.Perform a second recrystallization. Ensure the crystals are thoroughly washed with cold solvent and are completely dry before measuring the melting point.
The product has "oiled out" and solidified as an amorphous solid.Redissolve the "oiled out" product in more solvent and attempt recrystallization again, perhaps with a different solvent system or a slower cooling rate.

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water Solvent System

This protocol is a general guideline and may require optimization for your specific sample of this compound.

  • Dissolution: In a 100 mL Erlenmeyer flask, add your crude this compound. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Recrystallization using Toluene

This protocol is an alternative for less polar impurities.

  • Dissolution: In a 100 mL Erlenmeyer flask, add your crude this compound. Add a minimal amount of toluene and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene.

  • Drying: Dry the crystals thoroughly to remove all traces of the high-boiling point solvent. A vacuum oven is recommended.

Quantitative Data

Disclaimer: The following solubility data is estimated based on the known solubility of structurally similar compounds, such as other nitrobenzoic acids.[2] Experimental verification is highly recommended for precise work.

Solvent Temperature Estimated Solubility Notes
Ethanol25 °CModerately SolubleGood "good" solvent candidate.
78 °CHighly Soluble
Methanol25 °CModerately SolubleGood "good" solvent candidate.
65 °CHighly Soluble
Water25 °CSparingly SolubleGood "anti-solvent" candidate.
100 °CSlightly Soluble
Toluene25 °CSparingly SolublePotential single-solvent system.
111 °CModerately Soluble
Hexane25 °CInsolubleCan be used as an anti-solvent with a more polar co-solvent.

Visualizations

Recrystallization_Workflow Figure 1: General Recrystallization Workflow A Crude Solid B Add Minimum Amount of Hot Solvent A->B C Dissolved Solid in Hot Solution B->C D Hot Filtration (Optional) C->D Insoluble Impurities Present E Cool Solution Slowly C->E No Insoluble Impurities D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Purified Crystals H->I J Pure Crystalline Product I->J

Figure 1: General Recrystallization Workflow

Troubleshooting_Logic Figure 2: Troubleshooting Crystallization Failure Start Cooled Solution - No Crystals Q1 Is the solution clear or cloudy? Start->Q1 A1_Clear Solution is Clear Q1->A1_Clear Clear A1_Cloudy Solution is Cloudy (Oiled Out) Q1->A1_Cloudy Cloudy Action_Scratch Scratch inner surface of flask A1_Clear->Action_Scratch Action_Reheat Reheat to dissolve A1_Cloudy->Action_Reheat Action_Seed Add a seed crystal Action_Scratch->Action_Seed If no success Action_Concentrate Reduce solvent volume (evaporate) Action_Seed->Action_Concentrate If no success Action_Concentrate->Start Re-cool Action_AddSolvent Add more solvent Action_Reheat->Action_AddSolvent Action_CoolSlowly Cool more slowly Action_AddSolvent->Action_CoolSlowly Result Crystals Form Action_CoolSlowly->Result

Figure 2: Troubleshooting Crystallization Failure

References

Technical Support Center: Managing Exothermic Reactions in the Nitration of Trifluorobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the highly exothermic nature of nitration reactions involving trifluorobenzene substrates. The information is structured to offer immediate solutions to common problems encountered in the laboratory, ensuring safer and more efficient experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the nitration of trifluorobenzenes, providing potential causes and recommended actions to mitigate these challenges.

Issue Potential Cause(s) Recommended Action(s)
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Rate of Nitrating Agent Addition is Too Fast: Heat generation surpasses the cooling system's capacity. 2. Inadequate Cooling: The cooling bath is not at the optimal temperature, or there is insufficient heat transfer. 3. Poor Agitation: Localized "hot spots" with high concentrations of reactants are forming. 4. Incorrect Reagent Concentration: Use of overly concentrated nitrating agents.1. IMMEDIATELY cease the addition of the nitrating agent. 2. Enhance cooling by adding more coolant (e.g., dry ice, liquid nitrogen) to the bath. 3. Increase the stirring rate to improve heat dissipation. 4. If the temperature continues to escalate, prepare for an emergency quench by slowly and carefully pouring the reaction mixture into a large volume of crushed ice and water.
Low or No Product Yield 1. Reaction Temperature is Too Low: The activation energy for the nitration of the deactivated trifluorobenzene ring is not being met. 2. Insufficiently Strong Nitrating Agent: The concentration of the nitronium ion (NO₂⁺) is too low to effectively nitrate the electron-deficient ring. 3. Short Reaction Time: The reaction has not been allowed to proceed to completion.1. Cautiously and gradually increase the reaction temperature in small increments while diligently monitoring for any exotherm. 2. Consider using a stronger nitrating system, such as a higher ratio of sulfuric acid to nitric acid or employing fuming nitric/sulfuric acid. 3. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to determine the optimal reaction time.
Formation of Multiple Isomers 1. Suboptimal Reaction Temperature: Temperature can influence the regioselectivity of the nitration. 2. Nature of the Trifluorobenzene Isomer: The positions of the fluorine atoms will direct the incoming nitro group to specific positions, and a mixture of isomers is often expected.1. Carefully control the reaction temperature to favor the formation of the desired isomer. Lower temperatures often increase selectivity. 2. Consult literature for the expected isomer distribution for the specific trifluorobenzene substrate being used. 3. Employ purification techniques such as column chromatography or recrystallization to separate the desired isomer from the mixture.
Darkening of the Reaction Mixture (Brown or Black) 1. Side Reactions: Oxidation of the aromatic ring or decomposition of the nitrating agent at elevated temperatures can lead to the formation of colored byproducts. 2. Presence of Impurities: Impurities in the starting materials or reagents can catalyze side reactions.1. Ensure precise temperature control to minimize side reactions. 2. Use high-purity starting materials and reagents. 3. If darkening is accompanied by a rapid temperature increase, treat it as a potential runaway reaction and take immediate cooling measures.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of trifluorobenzenes so exothermic and potentially hazardous?

A1: The nitration of aromatic compounds is an inherently exothermic process.[1] Trifluorobenzenes, while being deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the fluorine atoms, still undergo a highly energetic reaction. The reaction of concentrated nitric acid and sulfuric acid to form the nitronium ion (NO₂⁺) is itself a highly exothermic process.[1] Once the reaction is initiated, the heat generated can accelerate the reaction rate, leading to a dangerous feedback loop known as a runaway reaction if not properly controlled.

Q2: What is the role of sulfuric acid in the nitrating mixture?

A2: Sulfuric acid serves as a catalyst in the nitration reaction. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species that attacks the aromatic ring.[1] This "mixed acid" system is a much more potent nitrating agent than nitric acid alone.

Q3: How can I best control the temperature of my nitration reaction?

A3: Effective temperature control is critical for safety and selectivity. Key strategies include:

  • Slow, Controlled Addition: Add the nitrating agent dropwise using a dropping funnel or a syringe pump. This allows the heat generated to be dissipated by the cooling system.

  • Efficient Cooling: Utilize a cooling bath at a sufficiently low and stable temperature (e.g., an ice-salt bath or a cryocooler). Ensure the reaction flask is adequately immersed in the bath.

  • Vigorous Stirring: Continuous and efficient stirring is essential to ensure even heat distribution and prevent the formation of localized hot spots.

  • Internal Temperature Monitoring: Always monitor the internal temperature of the reaction mixture with a thermometer or thermocouple, as the bath temperature may not accurately reflect the conditions within the flask.

Q4: What are the typical work-up procedures for a trifluorobenzene nitration reaction?

A4: A standard work-up procedure involves:

  • Quenching: Carefully and slowly pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring. This stops the reaction and precipitates the crude product.

  • Isolation: The solid product is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • Neutralization: If the product is extracted into an organic solvent, the organic layer should be washed with a dilute basic solution (e.g., sodium bicarbonate) to remove residual acids.

  • Drying and Purification: The crude product is dried and then purified, typically by recrystallization or column chromatography, to isolate the desired nitrated trifluorobenzene isomer.

Q5: Are there safer alternatives to the traditional mixed acid system for nitrating deactivated rings like trifluorobenzene?

A5: Yes, alternative nitrating systems have been developed to improve safety and selectivity. One such system involves the use of trifluoromethanesulfonic acid (HOTf) as a catalyst with nitric acid. This method can be effective for electron-deficient arenes and may offer advantages in terms of milder reaction conditions and operational simplicity.[2] Another approach is the use of dinitrogen pentoxide (N₂O₅) in an organic solvent, which can sometimes provide better regioselectivity.[3]

Quantitative Data on Trifluorobenzene Nitration

Due to the deactivating nature of the trifluoromethyl group, the nitration of trifluoromethylbenzene is significantly slower than that of benzene. The following table provides a general overview of reaction conditions that can be adapted for trifluorobenzene isomers, though specific optimization is often necessary.

SubstrateNitrating AgentTemperature (°C)Reaction TimeObservations & Yield
Toluene (for comparison)Conc. HNO₃ / Conc. H₂SO₄30 - 401 - 1.5 hoursMononitration.[4]
Mononitrotoluene (for dinitration)HNO₃ (d=1.50) / Conc. H₂SO₄90 - 100~1 hourDinitration.[4]
Dinitrotoluene (for trinitration)Fuming HNO₃ / Fuming H₂SO₄ (oleum)100 - 1101 hourTrinitration to form TNT.[4]
TrifluoromethoxybenzeneMixed AcidVariesVariesDeactivated ring requires careful control of conditions.[5]
3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acidMixed Acid35VariesOptimized conversion of 83.03% and selectivity of 79.52%.[6]

Experimental Protocols

Protocol 1: General Procedure for the Nitration of a Deactivated Aromatic Ring (Adapted from the preparation of 2,4,6-Trinitrotoluene)

This protocol for the nitration of toluene to trinitrotoluene illustrates the stringent temperature control and stepwise approach necessary for highly exothermic nitrations of deactivated rings. A similar level of caution and control should be applied to the nitration of trifluorobenzenes.

Materials:

  • Toluene

  • Concentrated Sulfuric Acid (d=1.84 g/mL)

  • Concentrated Nitric Acid (d=1.42 g/mL)

  • Fuming Nitric Acid

  • Fuming Sulfuric Acid (Oleum)

  • Ice

Procedure:

  • Mononitration:

    • Slowly add a mixture of 294 g of concentrated sulfuric acid and 147 g of nitric acid to 100 g of toluene with vigorous stirring.

    • Maintain the reaction temperature between 30°C and 40°C using an external cooling bath. The addition should take approximately 1 to 1.5 hours.[4]

    • Continue stirring for an additional 30 minutes after the addition is complete.

    • Allow the mixture to stand, then separate the lower layer of spent acid.

  • Dinitration:

    • Dissolve the crude mononitrotoluene in 109 g of concentrated sulfuric acid while cooling.

    • Warm the solution to 50°C and slowly add a mixed acid composed of 54.5 g each of nitric acid (d=1.50 g/mL) and concentrated sulfuric acid.

    • Control the rate of addition to maintain the temperature between 90°C and 100°C. This step will take about 1 hour.[4]

    • After addition, continue stirring at 90-100°C for 2 hours.

  • Trinitration:

    • While stirring the dinitration mixture at approximately 90°C, slowly add 145 g of fuming sulfuric acid.

    • Prepare a mixed acid of 72.5 g of fuming nitric acid and 72.5 g of fuming sulfuric acid and add it slowly, maintaining the temperature at 100°C.

    • After the addition, raise the temperature to 115°C for 2 hours with continuous stirring.

    • Cool the reaction mixture and pour it onto a large volume of cold water to precipitate the crude TNT.

    • Filter the product and wash it thoroughly with water.

Caution: This procedure involves highly corrosive and reactive materials and generates a significant amount of heat. It should only be performed by trained personnel with appropriate safety precautions in a well-ventilated fume hood.

Mandatory Visualizations

Exothermic_Nitration_Management cluster_factors Factors Influencing Exothermic Reactions cluster_risks Potential Risks cluster_controls Control Measures A Rate of Reagent Addition F Runaway Reaction A->F Too Fast B Reaction Temperature B->F Too High C Agitation Efficiency C->F Poor D Reagent Concentration D->F Too High E Substrate Reactivity (Trifluorobenzene is Deactivated) E->B Requires Higher Temp G Formation of Byproducts F->G H Reduced Selectivity F->H I Slow, Controlled Addition I->A Manages I->F Mitigates J Efficient Cooling System J->B Controls J->F Mitigates K Vigorous Stirring K->C Ensures K->F Mitigates L Appropriate Reagent Stoichiometry L->D Optimizes L->F Mitigates M Continuous Monitoring M->A Informs Rate M->B Informs Adjustments

Caption: Logical workflow for managing exothermic nitration reactions.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Analysis for the Purity of 2,4,5-Trifluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates like 2,4,5-Trifluoro-3-nitrobenzoic acid is of paramount importance. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. The selection of the most appropriate method is critical for reliable and reproducible results, ensuring the quality and safety of the final drug product.

At a Glance: HPLC vs. GC-MS for this compound Analysis
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.[1][2]
Sample Volatility Suitable for non-volatile and thermally labile compounds.[3][4]Requires volatile and thermally stable compounds; derivatization is often necessary for non-volatile analytes like carboxylic acids.[1][5]
Sample Preparation Generally simpler, often involving dissolution and filtration before direct injection.[1]Can be more complex, potentially requiring a derivatization step (e.g., esterification or silylation) to increase volatility and thermal stability.[6][7]
Instrumentation HPLC system with a suitable detector (e.g., UV, MS).[3]GC system coupled with a Mass Spectrometer.[2]
Speed Analysis times can vary but are typically in the range of 10-60 minutes.[3]Generally offers faster analysis times for comparable separations, often within minutes.[2][3]
Sensitivity Dependent on the detector; HPLC-MS offers high sensitivity.[1]Generally offers very high sensitivity, especially with selected ion monitoring (SIM).[1][4]
Selectivity Good selectivity, which can be significantly enhanced with mass spectrometry detection (LC-MS).[1]High selectivity, particularly with mass spectrometry, allowing for confident peak identification based on mass spectra and fragmentation patterns.[1][8]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from established methods for the analysis of fluorinated and nitro-substituted benzoic acids.[9][10]

Objective: To determine the purity of this compound and quantify related impurities by HPLC with UV detection.

Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Phosphoric acid (analytical grade)

  • Methanol (HPLC grade) for sample preparation

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Sample Preparation: Prepare the sample in the same manner as the standard solution.

  • Analysis: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved. Inject a blank (methanol), followed by the standard solution to determine the retention time and peak area. Inject the sample solution.

  • Purity Calculation: The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the low volatility and polar nature of carboxylic acids, a derivatization step is necessary for GC-MS analysis.[11] Esterification to form the methyl ester is a common and effective approach.

Objective: To determine the purity of this compound by converting it to its more volatile methyl ester derivative, followed by GC-MS analysis.

Materials and Reagents:

  • This compound reference standard and sample

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or BF3-Methanol

  • Dichloromethane or Ethyl acetate (GC grade)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector

  • Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm, 0.25 µm)

Derivatization Procedure (Methyl Esterification):

  • Accurately weigh approximately 10 mg of the this compound standard or sample into a vial.

  • Add 2 mL of anhydrous methanol followed by 2-3 drops of concentrated sulfuric acid.

  • Seal the vial and heat at 60-70 °C for 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Add 2 mL of dichloromethane and 2 mL of saturated sodium bicarbonate solution to neutralize the excess acid.

  • Vortex the mixture and allow the layers to separate.

  • Transfer the organic (bottom) layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

  • The dried organic layer is ready for GC-MS analysis.

GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial 80 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50-400 amu

Procedure:

  • Standard Analysis: Inject the derivatized standard solution to determine the retention time and mass spectrum of the this compound methyl ester.

  • Sample Analysis: Inject the derivatized sample solution.

  • Data Analysis: Identify the main peak in the sample chromatogram by comparing its retention time and mass spectrum with the standard. Purity is determined by the area percent of the target peak. Impurities can be tentatively identified by their mass spectra and comparison to spectral libraries.

Method Comparison and Recommendations

HPLC is generally the preferred method for the purity analysis of this compound. Its primary advantage is the ability to analyze the compound in its native form, avoiding the extra sample preparation step of derivatization.[12] This simplifies the workflow, reduces the potential for analytical errors introduced during derivatization, and is better suited for thermally labile impurities that might degrade in a hot GC inlet.[1][13]

GC-MS offers high sensitivity and the significant advantage of providing detailed mass spectral data, which is invaluable for the identification of unknown impurities.[8][14] However, the necessity of derivatization for carboxylic acids adds complexity and time to the sample preparation process.[5] The thermal stability of the analyte and its potential impurities is a critical consideration; while many fluorinated benzoic acids are relatively stable, thermal degradation can be a risk.[15][16]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflows for the HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample Weighing dissolve Dissolution in Methanol start->dissolve dilute Dilution with Mobile Phase dissolve->dilute inject Injection into HPLC dilute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (% Area) integrate->calculate

Caption: HPLC analytical workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Weighing derivatize Derivatization (Esterification) start->derivatize extract Liquid-Liquid Extraction derivatize->extract dry Drying of Organic Phase extract->dry inject Injection into GC-MS dry->inject separate Chromatographic Separation (Capillary Column) inject->separate detect Mass Spectrometry Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification (Mass Spectra) detect->identify calculate Purity Calculation (% Area) integrate->calculate

Caption: GC-MS analytical workflow including derivatization.

References

A Comparative Guide to 2,4,5-Trifluoro-3-nitrobenzoic Acid and 2,3,4-Trifluoro-5-nitrobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoronitrobenzoic acids are valuable building blocks in medicinal chemistry and materials science, owing to the unique physicochemical properties imparted by the fluorine and nitro substituents. The strategic placement of these functional groups on the benzoic acid scaffold can significantly influence the molecule's reactivity, acidity, and suitability for various synthetic transformations. This guide provides a comparative analysis of two constitutional isomers: 2,4,5-Trifluoro-3-nitrobenzoic acid and 2,3,4-Trifluoro-5-nitrobenzoic acid.

While extensive research and application data are available for 2,3,4-Trifluoro-5-nitrobenzoic acid as a key intermediate in pharmaceutical synthesis, a notable scarcity of published literature exists for this compound. This guide will present a detailed overview of the available experimental data for the former, alongside a theoretical comparison of the two isomers to provide researchers with predictive insights into their potential reactivity and utility.

Physicochemical Properties: A Tale of Two Isomers

The differing substitution patterns on the aromatic ring of these two isomers are expected to give rise to distinct electronic and steric environments, thereby influencing their physical and chemical properties.

PropertyThis compound2,3,4-Trifluoro-5-nitrobenzoic acid
CAS Number 115549-15-0197520-71-1
Molecular Formula C₇H₂F₃NO₄C₇H₂F₃NO₄
Molecular Weight 221.09 g/mol 221.09 g/mol [1]
Appearance Not specified in available literatureLight yellow to yellow powder or crystals[2]
Purity 95% (as per supplier data)[3]≥97%[2][4]

Synthesis and Performance: A Data-Driven Look at 2,3,4-Trifluoro-5-nitrobenzoic Acid

The synthesis of 2,3,4-Trifluoro-5-nitrobenzoic acid is well-documented, primarily involving the nitration of 2,3,4-trifluorobenzoic acid.[5] The choice of nitrating agent and reaction conditions can significantly impact the yield and purity of the final product.

Experimental Protocols for the Synthesis of 2,3,4-Trifluoro-5-nitrobenzoic Acid

Protocol 1: Nitration with Fuming Nitric Acid and Sulfuric Acid

This method employs a mixture of fuming nitric acid and concentrated sulfuric acid as the nitrating agent.

  • Reactants: 2,3,4-trifluorobenzoic acid, fuming nitric acid, concentrated sulfuric acid.

  • Procedure: Fuming nitric acid is added dropwise to a solution of 2,3,4-trifluorobenzoic acid in concentrated sulfuric acid, maintaining the temperature between 5 to 30 °C. The mixture is stirred for 5 hours at the same temperature. The product is then isolated through a multi-step workup process involving quenching with ice, extraction with ethyl acetate, washing with water, drying over anhydrous magnesium sulfate, filtration, and evaporation of the solvent.[5]

  • Yield: While a specific yield for this exact protocol is not provided in the cited literature, it is a commonly used method.

Protocol 2: Nitration with a Mixture of Nitric and Sulfuric Acid

This protocol utilizes a pre-mixed nitrating solution.

  • Reactants: 2,3,4-trifluorobenzoic acid (10 g, 56.8 mmol), concentrated nitric acid (65%, 6.0 g), concentrated sulfuric acid (98%, 33.0 g for dissolution and 6.3 g for nitrating mixture).

  • Procedure: 2,3,4-Trifluorobenzoic acid is dissolved in concentrated sulfuric acid. A mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise over 3.5 hours, maintaining a temperature range of 90 to 95 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and quenched with ice water (50 g). The resulting precipitate is separated by centrifugation and dried. The crude product is purified by column chromatography.[6]

  • Yield: 97.1% (12.2 g) of purified 2,3,4-trifluoro-5-nitrobenzoic acid.[6]

Protocol 3: Nitration with Nitric Acid, Sulfuric Acid, and Hexamethyldisiloxane

This method introduces hexamethyldisiloxane to the reaction mixture.

  • Reactants: 2,3,4-trifluorobenzoic acid, 1:1 mixture of sulfuric acid (96 wt %) and nitric acid (98 wt %), hexamethyldisiloxane.

  • Procedure: A 1:1 mixture of sulfuric acid and nitric acid is slowly added to 2,3,4-trifluorobenzoic acid in a mixture of sulfuric acid and hexamethyldisiloxane at 15 to 25 °C. The mixture is stirred for an additional 5 hours and then poured onto ice to precipitate the product.[5]

  • Yield: 74.3% of 2,3,4-trifluoro-5-nitrobenzoic acid.[5]

Synthesis Data Summary for 2,3,4-Trifluoro-5-nitrobenzoic Acid
ProtocolNitrating AgentTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1Fuming HNO₃ / H₂SO₄5 - 305Not SpecifiedNot Specified
2Conc. HNO₃ / H₂SO₄90 - 953.597.1Not Specified
3HNO₃ / H₂SO₄ / Hexamethyldisiloxane15 - 25574.3Not Specified

Theoretical Comparison of Isomer Reactivity

Due to the absence of experimental data for this compound, a theoretical comparison based on the electronic effects of the substituents is presented. Both fluorine and the nitro group are electron-withdrawing groups, which significantly influence the reactivity of the aromatic ring and the acidity of the carboxylic acid.[7]

  • Acidity: The presence of multiple electron-withdrawing groups increases the acidity of benzoic acid by stabilizing the carboxylate anion.[7] The exact pKa values for these isomers are not available, but it is expected that both would be significantly more acidic than benzoic acid. The relative positions of the fluorine and nitro groups will fine-tune the acidity, with groups ortho and para to the carboxylate having a more pronounced effect.

  • Electrophilic Aromatic Substitution (EAS): The strongly deactivating nature of the three fluorine atoms and the nitro group makes the aromatic ring highly electron-deficient and thus very unreactive towards electrophilic aromatic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): Conversely, the high degree of electron deficiency makes both isomers excellent candidates for nucleophilic aromatic substitution. The fluorine atoms are good leaving groups in SNAr reactions. The positions of the fluorine atoms relative to the strongly activating nitro group will dictate the regioselectivity of nucleophilic attack. In 2,3,4-Trifluoro-5-nitrobenzoic acid, the fluorine atoms at the 2 and 4 positions are ortho and para to the nitro group, respectively, making them highly activated towards nucleophilic attack.[5] For this compound, the fluorine atoms at the 2, 4, and 5 positions would also be activated by the nitro group at the 3-position, suggesting it would also be a reactive substrate for SNAr.

theoretical_reactivity cluster_234 2,3,4-Trifluoro-5-nitrobenzoic acid cluster_245 This compound (Theoretical) A Aromatic Ring B Highly Electron Deficient A->B E Increased Acidity A->E C Activated for SNAr B->C D Deactivated for EAS B->D F Aromatic Ring G Highly Electron Deficient F->G J Likely Increased Acidity F->J H Likely Activated for SNAr G->H I Likely Deactivated for EAS G->I

Figure 1. A diagram illustrating the predicted reactivity of the two isomers based on the electronic effects of the fluorine and nitro substituents.

Applications in Synthesis

2,3,4-Trifluoro-5-nitrobenzoic Acid: A Precursor to Benzimidazoles

A significant application of 2,3,4-Trifluoro-5-nitrobenzoic acid is as a starting material for the synthesis of benzimidazole derivatives, which are important scaffolds in many pharmaceutical agents.[5][8] The synthetic route typically involves the following key transformations:

  • Nucleophilic Aromatic Substitution: One of the fluorine atoms, typically at the 2- or 4-position, is displaced by a nucleophile, such as an amine.[5]

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group, commonly using hydrogenation with a palladium catalyst or other reducing agents.[5]

  • Cyclization: The resulting intermediate, containing vicinal amino groups, can then be cyclized with a variety of reagents to form the benzimidazole ring system.

benzimidazole_synthesis start 2,3,4-Trifluoro-5-nitrobenzoic acid step1 Nucleophilic Aromatic Substitution (SNAr) start->step1 intermediate1 Substituted Trifluoronitrobenzoic Acid step1->intermediate1 step2 Nitro Group Reduction intermediate1->step2 intermediate2 Diamino Intermediate step2->intermediate2 step3 Cyclization intermediate2->step3 end Benzimidazole Derivative step3->end

Figure 2. A generalized workflow for the synthesis of benzimidazole derivatives starting from 2,3,4-Trifluoro-5-nitrobenzoic acid.

This compound: Potential Applications

While no specific applications for this compound have been identified in the reviewed literature, its highly functionalized structure suggests potential utility in similar areas as its isomer. The presence of multiple reactive sites could make it a valuable building block for creating complex molecules in drug discovery and materials science. Further research is needed to explore its synthetic potential.

Conclusion

  • 2,3,4-Trifluoro-5-nitrobenzoic acid is a well-characterized and synthetically accessible intermediate. Multiple high-yield synthetic protocols are available, and its application in the synthesis of pharmaceutically relevant benzimidazoles is established.

  • This compound remains a largely unexplored synthetic building block. The lack of published synthesis and application data presents an opportunity for future research to investigate its properties and potential uses.

Based on theoretical considerations, both isomers are expected to be highly reactive towards nucleophilic aromatic substitution, making them potentially valuable precursors for a range of complex molecules. Further experimental investigation into the synthesis and reactivity of this compound is warranted to fully understand its synthetic utility and potential advantages over its more studied isomer.

References

Comparative Analysis of the Biological Activities of Fluoro-Nitro Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anticancer Activity

A number of fluoroquinolone derivatives have been investigated for their anticancer properties. For instance, certain ciprofloxacin derivatives have shown notable activity against various cancer cell lines.[1] The cytotoxic activity is often attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.

Table 1: Anticancer Activity of Representative Fluoroquinolone Derivatives

Compound ReferenceCancer Cell LineIC50 (µM)
Derivative 24 PC3 (Prostate)11.7[1]
SW480 (Colon)20.1 - 35.7[1]
Derivative 26 PC3 (Prostate)7.7[1]
Derivative 125 A549 (Lung)2.1[1]
HepG2 (Liver)2.3[1]
MCF-7 (Breast)0.3[1]
PC-3 (Prostate)4.9[1]
HeLa (Cervical)1.1[1]

Experimental Protocol: MTT Assay for Anticancer Activity

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Topoisomerase II Inhibition

anticancer_pathway Fluoroquinolone_Derivative Fluoroquinolone Derivative Topoisomerase_II Topoisomerase II Fluoroquinolone_Derivative->Topoisomerase_II Inhibits DNA_Replication_Fork DNA Replication Fork Topoisomerase_II->DNA_Replication_Fork Relieves torsional stress DNA_Strand_Break DNA Strand Break DNA_Replication_Fork->DNA_Strand_Break Leads to Apoptosis Apoptosis DNA_Strand_Break->Apoptosis Induces antimicrobial_workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Spread_Plate Spread Inoculum on Agar Plate Prepare_Inoculum->Spread_Plate Create_Wells Create Wells in Agar Spread_Plate->Create_Wells Add_Compound Add Test Compound to Wells Create_Wells->Add_Compound Incubate Incubate Plate Add_Compound->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones End End Measure_Zones->End anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p65_p50 NF-κB (p65/p50) IκBα->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS) Nucleus->Inflammatory_Genes Activates transcription of Compound Test Compound Compound->IKK Inhibits

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Nitrobenzoic Acids in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into active pharmaceutical ingredients is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. This guide provides a comparative study of fluorinated and non-fluorinated nitrobenzoic acids, focusing on their physicochemical properties, synthesis, reaction kinetics, and biological activities. By presenting experimental data and detailed methodologies, this document aims to offer a comprehensive resource for researchers in drug design and development.

Physicochemical Properties: The Impact of Fluorination

The introduction of a fluorine atom to the nitrobenzoic acid scaffold significantly influences its electronic properties, which in turn affects its acidity (pKa), lipophilicity (logP), and solubility. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which can stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the carboxylic acid.

Below is a comparative summary of the physicochemical properties of representative non-fluorinated and fluorinated nitrobenzoic acids.

Property2-Nitrobenzoic Acid4-Nitrobenzoic Acid4-Fluoro-2-nitrobenzoic acid4-Fluoro-3-nitrobenzoic acid
Molecular Formula C₇H₅NO₄C₇H₅NO₄C₇H₄FNO₄C₇H₄FNO₄
Molecular Weight 167.12 g/mol 167.12 g/mol 185.11 g/mol 185.11 g/mol
Melting Point 146-148 °C239-242 °C140-145 °C123-126 °C
pKa ~2.2~3.4No DataNo Data
logP No Data1.89No DataNo Data
Solubility in Water SolubleSlightly SolubleNo DataInsoluble[1]

Synthesis of Fluorinated and Non-Fluorinated Nitrobenzoic Acids

The synthesis of nitrobenzoic acids typically involves the nitration of a corresponding benzoic acid or the oxidation of a nitrotoluene. The introduction of fluorine can be achieved through various fluorination techniques or by starting with a fluorinated precursor.

General Synthesis of Non-Fluorinated Nitrobenzoic Acids
  • 2-Nitrobenzoic Acid: Prepared by the oxidation of 2-nitrotoluene.[2]

  • 3-Nitrobenzoic Acid: Synthesized by the nitration of benzoic acid at low temperatures. This method also produces 2-nitro and 4-nitro isomers as byproducts.[3][4]

  • 4-Nitrobenzoic Acid: Can be prepared by the oxidation of 4-nitrotoluene.

General Synthesis of Fluorinated Nitrobenzoic Acids
  • 4-Fluoro-2-nitrobenzoic Acid: Synthesized by the oxidation of 4-fluoro-2-nitrotoluene.

  • 4-Fluoro-3-nitrobenzoic Acid: Prepared by the nitration of 4-fluorobenzoic acid using potassium nitrate in concentrated sulfuric acid.[5]

Comparative Reaction Kinetics: Esterification

Below is a generalized experimental protocol for determining the kinetics of an esterification reaction.

Experimental Protocol: Determination of Esterification Reaction Kinetics

Objective: To determine the rate constant for the acid-catalyzed esterification of a nitrobenzoic acid with an alcohol (e.g., methanol).

Materials:

  • Nitrobenzoic acid (fluorinated or non-fluorinated)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, as catalyst)

  • Toluene (or another suitable solvent)

  • Sodium hydroxide solution (standardized, for titration)

  • Phenolphthalein indicator

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Constant temperature oil bath

  • Burette, pipettes, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve a known concentration of the nitrobenzoic acid in a specific volume of toluene. Add a precise amount of methanol.

  • Initiation: Place the flask in a constant temperature oil bath and allow it to equilibrate. Initiate the reaction by adding a catalytic amount of concentrated sulfuric acid.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a known volume of ice-cold distilled water to stop the esterification.

  • Titration: Titrate the unreacted carboxylic acid in the aliquot with a standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • Data Analysis: The concentration of the carboxylic acid at different time points is used to determine the reaction rate and the rate constant by plotting the appropriate concentration-time graph (e.g., ln[acid] vs. time for a pseudo-first-order reaction).

Comparative Biological Activity

The introduction of fluorine can significantly modulate the biological activity of a molecule. In the context of nitrobenzoic acids, which are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, fluorination can enhance potency, improve metabolic stability, and alter cell permeability.

Enzyme Inhibition: Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway and a target for anti-inflammatory drugs. While direct comparative data for a fluorinated versus a non-fluorinated nitrobenzoic acid is not available, the following protocol can be used to assess and compare their inhibitory potential.

Experimental Protocol: mPGES-1 Inhibition Assay (Cell-Free)

Objective: To determine the IC50 value of a test compound against mPGES-1.

Materials:

  • Microsomal fraction containing human mPGES-1

  • Prostaglandin H2 (PGH2) substrate

  • Glutathione (GSH) as a cofactor

  • Test compounds (fluorinated and non-fluorinated nitrobenzoic acids)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

Procedure:

  • Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the reaction buffer, GSH, and the microsomal enzyme preparation.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the PGH2 substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 minute).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution of ferric chloride).

  • PGE2 Quantification: Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of mPGES-1 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Cell Permeability: Caco-2 Assay

The Caco-2 cell permeability assay is a standard in vitro model to predict the intestinal absorption of drug candidates. Fluorination can affect a compound's lipophilicity and its interaction with membrane transporters, thereby influencing its permeability.

Experimental Protocol: Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (or similar)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compounds

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system for sample analysis

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a lucifer yellow permeability assay.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution in the transport buffer to the apical (donor) side of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral compartment.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation of the drug across the cells, A is the surface area of the filter membrane, and C₀ is the initial concentration of the drug in the donor compartment.

Visualizing the Workflow and Concepts

To better illustrate the relationships and processes described, the following diagrams are provided in the DOT language for use with Graphviz.

Comparative Evaluation Workflow

cluster_synthesis Synthesis & Characterization cluster_evaluation Comparative Evaluation Non-Fluorinated Nitrobenzoic Acid Non-Fluorinated Nitrobenzoic Acid Physicochemical Properties (pKa, logP, Solubility) Physicochemical Properties (pKa, logP, Solubility) Non-Fluorinated Nitrobenzoic Acid->Physicochemical Properties (pKa, logP, Solubility) Fluorinated Nitrobenzoic Acid Fluorinated Nitrobenzoic Acid Fluorinated Nitrobenzoic Acid->Physicochemical Properties (pKa, logP, Solubility) Reaction Kinetics (Esterification) Reaction Kinetics (Esterification) Physicochemical Properties (pKa, logP, Solubility)->Reaction Kinetics (Esterification) Biological Activity (Enzyme Inhibition) Biological Activity (Enzyme Inhibition) Physicochemical Properties (pKa, logP, Solubility)->Biological Activity (Enzyme Inhibition) Cell Permeability (Caco-2 Assay) Cell Permeability (Caco-2 Assay) Physicochemical Properties (pKa, logP, Solubility)->Cell Permeability (Caco-2 Assay)

Caption: Workflow for the comparative evaluation of nitrobenzoic acids.

mPGES-1 Signaling Pathway

Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/COX-2 PGE2 PGE2 PGH2->PGE2 mPGES-1 Inflammation Inflammation PGE2->Inflammation PLA2 PLA2 COX-1/COX-2 COX-1/COX-2 mPGES-1 mPGES-1 Nitrobenzoic Acids Nitrobenzoic Acids Nitrobenzoic Acids->mPGES-1 Inhibition

Caption: Inhibition of the mPGES-1 pathway by nitrobenzoic acids.

Logical Relationship of Properties to Activity

cluster_properties Chemical Properties cluster_outcomes Biological Outcomes Fluorination Fluorination Electron Withdrawing Groups Electron Withdrawing Groups Fluorination->Electron Withdrawing Groups Lipophilicity (logP) Lipophilicity (logP) Fluorination->Lipophilicity (logP) Acidity (pKa) Acidity (pKa) Electron Withdrawing Groups->Acidity (pKa) Reactivity Reactivity Acidity (pKa)->Reactivity Enzyme Binding Enzyme Binding Acidity (pKa)->Enzyme Binding Lipophilicity (logP)->Enzyme Binding Cell Permeability Cell Permeability Lipophilicity (logP)->Cell Permeability

Caption: Influence of chemical properties on biological outcomes.

Conclusion

The fluorination of nitrobenzoic acids presents a compelling strategy for modulating their physicochemical and biological properties. While this guide outlines the foundational knowledge and experimental approaches for a comparative study, the lack of direct comparative data in the existing literature highlights an opportunity for further research. A systematic investigation into the reaction kinetics and biological activities of structurally related fluorinated and non-fluorinated nitrobenzoic acids would provide invaluable data for the rational design of novel therapeutic agents. The provided protocols offer a starting point for such investigations, enabling researchers to generate the quantitative data needed to fully elucidate the structure-activity relationships within this important class of compounds.

References

A Comparative Guide to Validating the Structure of 2,4,5-Trifluoro-3-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural validation of 2,4,5-Trifluoro-3-nitrobenzoic acid and its derivatives is paramount in the fields of medicinal chemistry and materials science. The precise substitution pattern of fluorine and nitro groups on the aromatic ring dictates the molecule's physicochemical properties, biological activity, and potential as a pharmaceutical intermediate. This guide provides a comprehensive comparison of modern analytical techniques for the structural elucidation of these complex molecules, supported by experimental data and detailed protocols.

The Imperative of Structural Integrity

Isomeric ambiguity is a significant challenge in the synthesis of polysubstituted aromatic compounds. For instance, in the nitration of trifluorobenzoic acid, a mixture of constitutional isomers can be formed. Incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns in drug development. Therefore, a multi-technique approach is essential for unambiguous structure confirmation.

Comparative Analysis of Analytical Techniques

A combination of spectroscopic and spectrometric methods is typically employed to validate the structure of this compound derivatives. Each technique provides unique and complementary information.

Technique Information Provided Strengths Limitations Alternative/Complementary Methods
¹H NMR Spectroscopy Number and chemical environment of protons. Proton-proton and proton-fluorine coupling constants provide connectivity information.Readily available, provides detailed information on proton environments.Complex splitting patterns due to ¹H-¹⁹F coupling can be difficult to interpret.2D NMR (COSY, HSQC, HMBC)
¹³C NMR Spectroscopy Number and chemical environment of carbon atoms. Carbon-fluorine coupling provides information on fluorine substitution patterns.Provides a direct count of non-equivalent carbons.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate CH, CH₂, and CH₃ groups.
¹⁹F NMR Spectroscopy Direct observation of fluorine atoms, their chemical shifts, and coupling to other fluorine and hydrogen atoms.Highly sensitive to the electronic environment, providing unambiguous confirmation of fluorine substitution. Wide chemical shift range reduces signal overlap.[1][2]Homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) coupling can lead to complex spectra.¹⁹F-¹⁹F COSY, ¹H-¹⁹F HSQC
Mass Spectrometry (MS) Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns offer structural clues.Extremely sensitive, requires minimal sample. HRMS provides unambiguous molecular formula.Does not distinguish between isomers. Fragmentation can be complex and difficult to interpret without reference spectra.Tandem MS (MS/MS) for detailed fragmentation analysis.
FTIR Spectroscopy Presence of characteristic functional groups (e.g., C=O of carboxylic acid, N-O of nitro group, C-F bonds).Fast and non-destructive. Provides a "fingerprint" of the molecule.Does not provide detailed connectivity information. Overlap of absorption bands can occur.Raman Spectroscopy
X-ray Crystallography Unambiguous 3D molecular structure, including bond lengths, bond angles, and stereochemistry.The "gold standard" for absolute structure determination.Requires a single, high-quality crystal, which can be difficult to obtain.Microcrystal Electron Diffraction (MicroED) for very small crystals.[3]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Data Acquisition (¹H, ¹³C, and ¹⁹F NMR):

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving complex coupling patterns.

  • ¹H NMR: Acquire a standard proton spectrum. Typical spectral width is -2 to 12 ppm.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A wider spectral width (e.g., 0 to 200 ppm) is necessary. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is required compared to ¹H NMR.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A very wide spectral width is often required (e.g., +50 to -250 ppm relative to CFCl₃). Trifluoroacetic acid or another suitable internal standard can be used.[4]

Data Analysis:

  • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak (for ¹H and ¹³C) or an internal/external standard (for ¹⁹F).

  • Integrate the signals to determine the relative ratios of different nuclei.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to deduce the molecular structure. For example, the magnitude of nJCF coupling constants provides valuable information about the proximity of carbon and fluorine atoms.

Mass Spectrometry (High-Resolution - HRMS)

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

  • The solution may be infused directly into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition (e.g., using ESI-QTOF):

  • Ionization Mode: Electrospray ionization (ESI) is commonly used for this class of compounds, typically in negative ion mode to deprotonate the carboxylic acid, forming [M-H]⁻.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is crucial for accurate mass measurement.

  • Acquisition Range: Set the mass-to-charge (m/z) range to encompass the expected molecular weight of the compound.

Data Analysis:

  • Identify the molecular ion peak (e.g., [M-H]⁻).

  • Use the instrument's software to calculate the elemental composition from the accurate mass measurement. The high mass accuracy allows for the differentiation between formulas with the same nominal mass.

  • Analyze the isotopic pattern to further confirm the elemental composition.

  • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain insights into the structural connectivity. For example, the loss of CO₂ (44 Da) or NO₂ (46 Da) would be expected.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (ATR-FTIR):

  • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A standard FTIR spectrometer equipped with an ATR accessory.

  • Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

  • Background: A background spectrum of the clean ATR crystal should be collected before running the sample.

Data Analysis:

  • Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

    • O-H stretch (carboxylic acid): A very broad band, typically in the range of 3300-2500 cm⁻¹.

    • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

    • N-O asymmetric and symmetric stretches (nitro group): Two strong bands, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹.

    • C-F stretches: Strong absorptions in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

    • Aromatic C=C stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region.

Visualizing the Validation Workflow

The following diagram illustrates a logical workflow for the structural validation of a synthesized this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation cluster_absolute Absolute Structure Confirmation (if required) cluster_validation Final Validation synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (HRMS) purification->ms Molecular Formula Confirmation ftir FTIR Spectroscopy purification->ftir Functional Group Identification nmr_1h ¹H NMR purification->nmr_1h validated Structure Validated ms->validated ftir->validated nmr_13c ¹³C NMR nmr_1h->nmr_13c Proton & Carbon Environments nmr_19f ¹⁹F NMR nmr_13c->nmr_19f Fluorine Substitution Pattern xray X-ray Crystallography nmr_19f->xray For Unambiguous Cases or Stereochemistry nmr_19f->validated xray->validated

Caption: Workflow for structural validation of this compound derivatives.

Data Interpretation: A Logical Approach

The following diagram illustrates how data from different techniques are integrated to arrive at a conclusive structural assignment.

G cluster_data Experimental Data cluster_interpretation Interpretation cluster_conclusion Conclusion d_ms HRMS: C₇H₂F₃NO₄ i_formula Correct Molecular Formula d_ms->i_formula d_ftir FTIR: C=O, NO₂, C-F, OH i_groups Correct Functional Groups d_ftir->i_groups d_1h ¹H NMR: 1 Ar-H signal i_connectivity Connectivity & Substitution Pattern d_1h->i_connectivity d_13c ¹³C NMR: 7 Ar-C signals d_13c->i_connectivity d_19f ¹⁹F NMR: 3 F signals, complex coupling d_19f->i_connectivity conclusion Structure of this compound Confirmed i_formula->conclusion i_groups->conclusion i_connectivity->conclusion

Caption: Logical relationship of analytical data in structural confirmation.

Conclusion and Recommendations

The structural validation of this compound derivatives necessitates a synergistic application of multiple analytical techniques. While HRMS and FTIR provide rapid confirmation of the molecular formula and functional groups, they are insufficient to distinguish between isomers. A comprehensive analysis of ¹H, ¹³C, and particularly ¹⁹F NMR spectra is crucial for elucidating the precise substitution pattern on the aromatic ring. For absolute and unambiguous proof of structure, especially in the context of regulatory submissions or when novel compounds are synthesized, single-crystal X-ray diffraction remains the definitive method. By following the integrated workflow and data interpretation logic presented in this guide, researchers can confidently and efficiently validate the structures of these important chemical entities.

References

Efficacy Showdown: A Comparative Analysis of APIs from Fluoronitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how the seemingly subtle shift in atomic arrangement within fluoronitrobenzoic acid isomers can significantly impact the therapeutic efficacy of the resulting Active Pharmaceutical Ingredients (APIs). This guide provides a framework for comparing APIs synthesized from 2-fluoro-5-nitrobenzoic acid, 3-fluoro-4-nitrobenzoic acid, and 4-fluoro-3-nitrobenzoic acid, supported by detailed experimental protocols and illustrative data.

The strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing a drug's metabolic stability, lipophilicity, and target-binding affinity. Fluoronitrobenzoic acids are versatile starting materials for the synthesis of a wide array of APIs, particularly those based on the benzimidazole core, which is found in numerous antimicrobial, anticancer, and anti-inflammatory agents. The positional isomerism of the fluorine and nitro groups on the benzoic acid ring can profoundly influence the physicochemical properties and, consequently, the biological activity of the final API. This guide presents a comparative analysis of the efficacy of hypothetical benzimidazole-based APIs synthesized from three distinct fluoronitrobenzoic acid isomers.

Comparative Efficacy of Benzimidazole APIs

The therapeutic efficacy of APIs derived from different fluoronitrobenzoic acid isomers can vary significantly. This is often attributed to the distinct electronic and steric environments conferred by the different positions of the fluoro and nitro substituents on the benzimidazole scaffold, which in turn affects the binding affinity of the API to its biological target.

Below is a summary of hypothetical, yet plausible, quantitative data for a series of analogous benzimidazole APIs (API-2,5, API-3,4, and API-4,3) synthesized from 2-fluoro-5-nitrobenzoic acid, 3-fluoro-4-nitrobenzoic acid, and 4-fluoro-3-nitrobenzoic acid, respectively. The data illustrates a potential scenario where the positional isomerism directly impacts the anticancer and antimicrobial activities.

Table 1: Comparative Anticancer Efficacy (IC50 in µM) of Benzimidazole APIs

API DerivativeHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
API-2,5 12.515.218.9
API-3,4 8.39.111.5
API-4,3 2.1 3.5 4.2
Doxorubicin (Control)0.81.21.5

Table 2: Comparative Antimicrobial Efficacy (MIC in µg/mL) of Benzimidazole APIs

API DerivativeStaphylococcus aureusEscherichia coliCandida albicans
API-2,5 163264
API-3,4 81632
API-4,3 4 8 16
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A2

Note: The data presented in Tables 1 and 2 are illustrative and intended to demonstrate the potential impact of isomerism on API efficacy. Actual experimental results may vary.

Experimental Protocols

To ensure the reproducibility and validity of the comparative efficacy data, detailed and standardized experimental protocols are essential.

Synthesis of Benzimidazole APIs from Fluoronitrobenzoic Acid Isomers

A generalized two-step synthesis for preparing the benzimidazole-based APIs is outlined below. This procedure can be adapted for each of the three fluoronitrobenzoic acid isomers.

Step 1: Synthesis of N-(2-amino-4-nitrophenyl)acetamide

  • To a solution of the respective fluoronitrobenzoic acid isomer (1.0 eq.) in ethanol, add o-phenylenediamine (1.1 eq.).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the intermediate.

Step 2: Cyclization to form the Benzimidazole API

  • Dissolve the intermediate from Step 1 in glacial acetic acid.

  • Heat the mixture at reflux for 2-3 hours.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • The precipitated crude product is then filtered, washed with water, and purified by recrystallization from ethanol to yield the final benzimidazole API.

In Vitro Anticancer Efficacy Assay (MTT Assay)
  • Seed cancer cell lines (HeLa, MCF-7, A549) in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of the synthesized APIs and a standard drug (Doxorubicin) for 48 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimicrobial Efficacy Assay (Broth Microdilution Method)
  • Prepare a twofold serial dilution of the synthesized APIs and standard antibiotics (Ciprofloxacin, Fluconazole) in a 96-well microtiter plate with Mueller-Hinton Broth for bacteria and RPMI-1640 for fungi.

  • Inoculate each well with a standardized microbial suspension (approximately 5 x 105 CFU/mL for bacteria and 0.5-2.5 x 103 CFU/mL for fungi).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that shows no visible growth.

Visualizing the Molecular Landscape

Diagrams illustrating the experimental workflow and a potential signaling pathway affected by these APIs can aid in understanding the broader context of this research.

experimental_workflow cluster_synthesis API Synthesis cluster_testing Efficacy Testing cluster_data Data Analysis FNBA_isomers Fluoronitrobenzoic Acid Isomers Intermediate N-(2-amino-4-nitrophenyl)acetamide Intermediate FNBA_isomers->Intermediate o-phenylenediamine, Ethanol, Reflux API Benzimidazole API (Purified) Intermediate->API Glacial Acetic Acid, Reflux Anticancer Anticancer Assay (MTT) API->Anticancer Antimicrobial Antimicrobial Assay (Broth Microdilution) API->Antimicrobial IC50 IC50 Values Anticancer->IC50 MIC MIC Values Antimicrobial->MIC Comparison Comparative Efficacy Analysis IC50->Comparison MIC->Comparison

Caption: Experimental workflow for the synthesis and comparative efficacy testing of APIs.

Many benzimidazole-based anticancer agents are known to function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.

signaling_pathway API Benzimidazole API (e.g., from 4-fluoro-3-nitrobenzoic acid) Tubulin β-Tubulin API->Tubulin Binds to Colchicine Site Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization CellCycle G2/M Phase Cell Cycle Arrest Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

A Comparative Guide to Alternative Building Blocks for 2,4,5-Trifluoro-3-nitrobenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is a critical determinant of success. Fluorinated aromatic compounds, in particular, have garnered significant attention due to their ability to modulate key pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. 2,4,5-Trifluoro-3-nitrobenzoic acid has emerged as a valuable scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapies. However, the exploration of alternative building blocks is crucial for expanding chemical diversity, navigating intellectual property landscapes, and optimizing drug-like properties.

This guide provides an objective comparison of viable alternatives to this compound, supported by available experimental data. We will delve into their physicochemical properties, synthetic utility, and the biological activities of their derivatives, offering a comprehensive resource for researchers in the field.

Physicochemical Properties: A Foundation for Rational Drug Design

The arrangement of fluorine and nitro substituents on the benzoic acid core profoundly influences the molecule's electronic and physical properties. These characteristics, in turn, dictate its reactivity in chemical syntheses and the pharmacokinetic profile of the resulting drug candidates. The following table summarizes the key physicochemical properties of this compound and its notable alternatives.

PropertyThis compound4-Chloro-2-fluoro-5-nitrobenzoic acid2,3,4-Trifluoro-5-nitrobenzoic acid2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
Molecular Formula C₇H₂F₃NO₄C₇H₃ClFNO₄C₇H₂F₃NO₄C₇H₂Cl₂FNO₄
Molecular Weight 221.09 g/mol 219.55 g/mol 221.09 g/mol 253.99 g/mol
Predicted pKa ~1.6~1.7~1.6~1.5
Predicted LogP 1.82.11.82.5

Note: Predicted values are computationally derived and may vary slightly from experimental values.

Synthetic Utility: Enabling Chemical Diversity

The primary synthetic utility of these building blocks lies in their susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitro and carboxyl groups, combined with the halogen substituents, activates the aromatic ring for attack by various nucleophiles. This allows for the facile introduction of diverse functionalities, a cornerstone of library synthesis in drug discovery.

General Experimental Workflow for Derivative Synthesis

The following diagram illustrates a generalized workflow for the synthesis and evaluation of bioactive compounds derived from these building blocks.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Building_Block Fluoronitrobenzoic Acid (or alternative) SNAr Nucleophilic Aromatic Substitution (SNAr) Building_Block->SNAr Derivative Substituted Derivative SNAr->Derivative Amine Amine Nucleophile Amine->SNAr Kinase_Assay Kinase Inhibition Assay Derivative->Kinase_Assay Screening Cell_Assay Cell-Based Proliferation Assay Kinase_Assay->Cell_Assay ADME_Tox ADME/Tox Profiling Cell_Assay->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

A general workflow for the synthesis and evaluation of bioactive compounds.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general method for the SNAr reaction, which can be adapted for the various building blocks discussed.

Materials:

  • Substituted fluoronitrobenzoic acid (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the substituted fluoronitrobenzoic acid and the anhydrous solvent.

  • Add the amine nucleophile to the stirred solution.

  • Add the base dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the specific substrates and should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and acidify with 1M HCl to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.

Biological Activity and Applications: Targeting Kinase Signaling Pathways

Derivatives of this compound and its alternatives have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a critical target in oncology. The diagram below illustrates a simplified representation of this pathway, which is often targeted by inhibitors synthesized from the building blocks discussed in this guide.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Kinase Inhibitor (Derived from Building Block) Inhibitor->EGFR Inhibits

A simplified diagram of the EGFR signaling pathway.

Comparative Performance and Bioisosteric Considerations

The choice of building block can significantly impact the biological activity and pharmacokinetic properties of the final compound.

  • Reactivity: The number and position of fluorine atoms influence the rate of SNAr. Generally, more fluorine atoms lead to a more electron-deficient ring and faster reaction rates. The replacement of a fluorine atom with chlorine can modulate reactivity and may offer advantages in terms of cost and availability.

  • Bioisosterism: The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful strategy in drug design.[1] For instance, replacing a fluorine atom with a chlorine atom can be considered a bioisosteric replacement. While chlorine is larger than fluorine, it possesses similar electronic properties and can also participate in halogen bonding, potentially leading to altered binding affinities and selectivity profiles.

Metabolic Stability Assessment

Early assessment of metabolic stability is crucial in drug discovery to predict the in vivo half-life of a compound. The in vitro microsomal stability assay is a common method used for this purpose.

Experimental Protocol: Microsomal Stability Assay

Materials:

  • Liver microsomes (human or other species)

  • Test compound stock solution (e.g., in DMSO)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol for reaction termination

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a reaction mixture containing liver microsomes and phosphate buffer.

  • Pre-warm the reaction mixture and the NADPH regenerating system to 37°C.

  • Add the test compound to the microsomal solution and pre-incubate for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw aliquots of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The rate of disappearance of the test compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Conclusion

The selection of an appropriate building block is a multifaceted decision that requires careful consideration of synthetic accessibility, cost, and the desired physicochemical and biological properties of the final drug candidate. While this compound is a potent and versatile starting material, the alternatives presented in this guide, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid and other positional isomers, offer valuable opportunities to fine-tune molecular properties and expand the chemical space for drug discovery. A thorough understanding of the comparative advantages and disadvantages of each building block, supported by robust experimental evaluation, will empower researchers to make informed decisions in the quest for novel and effective therapeutics.

References

A Spectroscopic Showdown: Unraveling the Isomers of Trifluoronitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical intermediates and fine chemicals, the isomeric purity of substituted benzoic acids is paramount. Trifluoronitrobenzoic acid, a key building block, exists in various isomeric forms, each potentially imparting distinct properties to a final active pharmaceutical ingredient (API). Understanding the subtle yet significant differences between these isomers is crucial for process optimization, quality control, and regulatory compliance. This guide provides a detailed spectroscopic comparison of trifluoronitrobenzoic acid isomers, supported by experimental data and protocols, to aid researchers in their analytical endeavors.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for two representative isomers of trifluoronitrobenzoic acid: 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. The data highlights the influence of substituent positioning on the spectral characteristics of these molecules.

Spectroscopic TechniqueProperty4-nitro-2-(trifluoromethyl)benzoic acid4-nitro-3-(trifluoromethyl)benzoic acid
¹H NMR Chemical Shift (ppm)8.65 (d, J = 2.2 Hz, 1H), 8.52 (dd, J = 8.5, 2.2 Hz, 1H), 7.95 (d, J = 8.5 Hz, 1H), 14.28 (br s, 1H, OH)8.87 (d, J = 1.9 Hz, 1H), 8.55 (dd, J = 8.5, 1.9 Hz, 1H), 8.01 (d, J = 8.5 Hz, 1H), 14.2 (br s, 1H, OH)
¹³C NMR Chemical Shift (ppm)164.8, 150.1, 136.2, 131.9 (q, JC-F = 35.1 Hz), 129.1, 124.9 (q, JC-F = 4.2 Hz), 121.76 (q, JC-F = 275.1 Hz)164.9, 150.2, 138.9, 133.1 (q, JC-F = 5.5 Hz), 126.9 (q, JC-F = 33.9 Hz), 125.4, 121.53 (q, JC-F = 274.5 Hz)
FTIR Wavenumber (cm⁻¹)3133 (sbr, O-Hstr), 3096 (s, C-Haromstr), 1721 (s, C=Ostr), 1629 (m, C=Caromstr), 1546 (s, N-Oasym str), 1355 (s, N-Osym str), 1313 (s, C-Fstr)3115 (sbr, O-Hstr), 3085 (s, C-Haromstr), 1718 (s, C=Ostr), 1625 (m, C=Caromstr), 1540 (s, N-Oasym str), 1350 (s, N-Osym str), 1320 (s, C-Fstr)
Mass Spectrometry Molecular Ion (m/z)235.01235.01

The Impact of Steric Hindrance on Molecular Geometry

The positioning of the bulky trifluoromethyl (-CF₃) and nitro (-NO₂) groups relative to the carboxylic acid (-COOH) group significantly influences the planarity of the benzene ring and the orientation of the substituents. This steric hindrance can be visualized as a key determinant of the observed spectroscopic differences.

G Influence of Steric Hindrance on Isomer Conformation cluster_0 4-nitro-2-(trifluoromethyl)benzoic acid cluster_1 4-nitro-3-(trifluoromethyl)benzoic acid Isomer_A CF3 at C2 Steric_Clash_A Steric clash between -CF3 and -COOH Isomer_A->Steric_Clash_A ortho-positioning COOH_A COOH at C1 COOH_A->Steric_Clash_A NO2_A NO2 at C4 Result_A Rotation of -COOH out of the ring plane Steric_Clash_A->Result_A Isomer_B CF3 at C3 Steric_Clash_B Steric clash between -CF3 and -NO2 Isomer_B->Steric_Clash_B ortho-positioning COOH_B COOH at C1 NO2_B NO2 at C4 NO2_B->Steric_Clash_B Result_B Rotation of -NO2 out of the ring plane Steric_Clash_B->Result_B

Caption: Steric interactions between adjacent substituents in trifluoronitrobenzoic acid isomers.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of trifluoronitrobenzoic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the trifluoronitrobenzoic acid isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.

  • Instrument: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled carbon experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on sample concentration and desired signal-to-noise ratio.

    • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid trifluoronitrobenzoic acid isomer onto the center of the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrument: A benchtop FTIR spectrometer equipped with a single-reflection ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample. The final spectrum is reported in terms of absorbance or transmittance.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the trifluoronitrobenzoic acid isomer (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition (Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for carboxylic acids to observe the deprotonated molecule [M-H]⁻.

    • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and abundant ion signal.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of the trifluoronitrobenzoic acid. Analyze the fragmentation pattern, if any, to further confirm the structure.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of trifluoronitrobenzoic acid isomers.

G Start Isomer Samples NMR_Prep NMR Sample Prep (Dissolve in deuterated solvent) Start->NMR_Prep FTIR_Prep FTIR Sample Prep (ATR) Start->FTIR_Prep MS_Prep MS Sample Prep (Dilute solution) Start->MS_Prep NMR_Acq 1H & 13C NMR Acquisition NMR_Prep->NMR_Acq FTIR_Acq FTIR Spectrum Acquisition FTIR_Prep->FTIR_Acq MS_Acq High-Resolution MS Acquisition MS_Prep->MS_Acq Data_Analysis Spectra Processing & Data Analysis NMR_Acq->Data_Analysis FTIR_Acq->Data_Analysis MS_Acq->Data_Analysis Comparison Comparative Analysis of Spectroscopic Data Data_Analysis->Comparison End Isomer Identification & Characterization Comparison->End

Caption: General workflow for the spectroscopic comparison of trifluoronitrobenzoic acid isomers.

Safety Operating Guide

Personal protective equipment for handling 2,4,5-Trifluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,4,5-Trifluoro-3-nitrobenzoic acid. The following procedures for personal protective equipment (PPE), operational handling, and disposal are critical for ensuring laboratory safety.

Hazard Summary: Based on data from structurally similar compounds, this compound is anticipated to be a hazardous substance. Primary hazards include:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]

  • Harmful if Swallowed: May be harmful if ingested.[2][3]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye damage.[1][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact which can lead to irritation and potential absorption of the chemical.[4]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes the risk of accidental skin contact.[4]
Respiratory Protection Use in a well-ventilated area or under a certified chemical fume hood. If dust formation is likely, a NIOSH-approved respirator may be necessary.Protects against inhalation of dust or aerosols which may cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound should be conducted in a well-ventilated laboratory or under a certified chemical fume hood.[4]

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] All necessary PPE should be inspected and worn correctly.

  • Handling:

    • Avoid generating dust when handling the solid material.[5]

    • Use appropriate tools (e.g., spatulas) to handle the compound.

    • Keep the container tightly closed when not in use.[1][5]

    • Avoid contact with skin, eyes, and clothing.[5]

    • Do not eat, drink, or smoke in the work area.[3]

    • Wash hands thoroughly after handling.[1][3]

  • Spill Management:

    • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[5][6]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

    • Ventilate the area of the spill and clean the site after the material has been collected.

Disposal Plan

Dispose of waste in accordance with all local, state, and federal regulations. This compound and its container should be treated as hazardous waste.

  • Waste Collection:

    • Collect waste material, including any contaminated disposables (e.g., gloves, wipes), in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Disposal:

    • Arrange for disposal through an approved hazardous waste disposal plant.[1][5]

    • Provide the full chemical name and any known hazard information to the disposal company.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Ensure Access to Eyewash/Shower prep1->prep2 Verify handle1 Work in Fume Hood prep2->handle1 Proceed to Handling handle2 Weigh/Transfer Chemical handle1->handle2 handle3 Seal Container After Use handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Proceed to Cleanup clean2 Segregate Waste clean1->clean2 clean3 Dispose via EHS clean2->clean3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.